ABN401
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H34N12O |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
4-[5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C29H34N12O/c1-37-7-9-39(10-8-37)17-21-3-5-22(6-4-21)23-13-31-29(32-14-23)40-11-12-42-25(19-40)20-41-28-27(35-36-41)30-16-26(34-28)24-15-33-38(2)18-24/h3-6,13-16,18,25H,7-12,17,19-20H2,1-2H3 |
InChI Key |
PQJGYYZYYMVBDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCOC(C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C |
Origin of Product |
United States |
Foundational & Exploratory
ABN401: A Comprehensive Technical Guide to its c-Met Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of ABN401, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The data and experimental methodologies presented herein are crucial for understanding the therapeutic potential and off-target effects of this compound in the context of MET-addicted cancers.
Kinase Selectivity Profile
This compound has demonstrated exceptional selectivity for c-Met kinase. In a comprehensive screening against a large panel of kinases, this compound exhibited minimal off-target activity, highlighting its potential for a favorable safety profile in clinical applications.
Quantitative Kinase Inhibition Data
The kinase inhibitory activity of this compound was assessed against a panel of 571 kinases, including 369 wild-type kinases and 202 kinase mutants.[1] The results underscore the high potency and selectivity of this compound for its intended target. At a concentration of 1 µM, this compound potently inhibited MET kinase while showing minimal inhibition of other kinases.[1]
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| MET | 98% [1] | 10 [1] | Tyrosine Kinase |
| CLK1 | 37%[1] | Not Reported | CMGC |
| CLK4 | 45% | Not Reported | CMGC |
Table 1: Selectivity profile of this compound against MET and key off-target kinases.
Furthermore, this compound demonstrated potent cytotoxic activity in cancer cell lines characterized by MET oncogenic addiction, with IC50 values in the low nanomolar range.
| Cell Line | MET Status | IC50 (nM) |
| SNU5 | MET Amplification | ~2-43 |
| SNU620 | MET Amplification | ~2-43 |
| Hs746T | MET Amplification | ~2-43 |
| MKN45 | MET Amplification | ~2-43 |
| EBC-1 | MET Amplification | ~2-43 |
| H1993 | MET Amplification | ~2-43 |
| SNU638 | c-MET Overexpression | ~2-43 |
Table 2: Cytotoxic activity of this compound in MET-addicted cancer cell lines.
This compound also showed inhibitory activity against several MET kinase domain mutants.
| MET Mutant | Inhibition Status |
| P991S | Inhibited |
| T992I | Inhibited |
| V1092I | Inhibited |
| T1173I | Inhibited |
| Y1235D | Inhibited |
| M1250T | Inhibited |
Table 3: this compound activity against MET kinase mutants.
Experimental Protocols
The following sections detail the methodologies employed to generate the selectivity and activity data for this compound.
Kinase Selectivity Profiling
The kinase selectivity of this compound was determined using a radiometric assay that measures the incorporation of ³³P from [γ-³³P]ATP into a protein or peptide substrate. The screening was performed by Reaction Biology Corp.
Protocol:
-
Reaction Mixture Preparation: A base reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO is prepared.
-
Compound Addition: this compound or control compounds are added to the reaction mixture.
-
Kinase and Substrate Addition: The specific kinase and its corresponding substrate are added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed at 30°C for a specified time (typically 60 minutes).
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane or a scintillant-coated plate.
-
Washing: The filter or plate is washed to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: The amount of incorporated ³³P is quantified using a scintillation counter. The percentage of kinase inhibition is calculated relative to a DMSO control.
Cell Viability Assay (WST Assay)
The cytotoxic effects of this compound on various cancer cell lines were determined using the Water Soluble Tetrazolium Salt (WST) assay. This colorimetric assay measures the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for 72 hours.
-
WST Reagent Addition: WST reagent is added to each well and the plates are incubated for a specified period (typically 1-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Western Blot Analysis
Western blotting was employed to assess the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins.
Protocol:
-
Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total c-Met, phosphorylated c-Met (p-c-Met, Tyr1234/1235), and downstream signaling proteins (e.g., total and phosphorylated AKT and ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
c-Met Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting the c-Met signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), or through oncogenic mutations, c-Met undergoes dimerization and autophosphorylation at key tyrosine residues (Y1234 and Y1235) in its kinase domain. This activation leads to the recruitment and phosphorylation of downstream signaling molecules, including those in the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation, survival, and migration. This compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation of c-Met, thereby abrogating the entire downstream signaling cascade.
References
ABN401: A Technical Guide to c-Met Target Validation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ABN401, a selective tyrosine kinase inhibitor targeting the c-Met receptor. It details the preclinical and clinical evidence supporting its development for the treatment of solid tumors, with a focus on non-small cell lung cancer (NSCLC). This document outlines the mechanism of action, summarizes key quantitative data from clinical trials, and describes the experimental methodologies employed in its validation.
Introduction: The Rationale for Targeting c-Met in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase for the hepatocyte growth factor (HGF).[1] Dysregulation of the c-Met signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping, gene amplification, or protein overexpression, is a critical driver in the development and progression of various solid tumors.[1][2] Aberrant c-Met activation promotes oncogenesis, tumor invasion, metastasis, and the development of resistance to other targeted therapies.[1][3] In non-small cell lung cancer (NSCLC), METex14 skipping mutations are found in approximately 3% of patients, and c-Met mutations are a primary mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs). This makes c-Met an attractive therapeutic target for precision oncology.
This compound is an orally administered, highly selective c-Met inhibitor designed to treat cancers harboring c-Met dysregulation. By binding to the ATP-binding site of the MET tyrosine kinase, this compound inhibits its kinase activity and disrupts the downstream signaling cascade.
Mechanism of Action: this compound and the c-Met Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase. In normal physiology, the binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, initiating downstream signaling. Dysregulated c-Met signaling, due to genetic alterations, leads to constitutive activation of these pathways, promoting cell proliferation, survival, and migration. This compound blocks this phosphorylation, effectively abrogating the aberrant signaling.
Below is a diagram illustrating the c-Met signaling pathway and the point of intervention for this compound.
Preclinical Validation
Preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound in various cancer models.
Kinase Selectivity and Cellular Activity
In a panel of 571 kinases, this compound exhibited high selectivity for c-Met. It demonstrated potent cytotoxic activity against MET-addicted cancer cell lines and inhibited the autophosphorylation of the MET kinase domain and its downstream signaling pathways.
In Vivo Efficacy in Xenograft Models
This compound has shown significant tumor growth inhibition in patient-derived xenograft (PDX) models of gastric and non-small cell lung cancer with MET amplification or METex14 skipping mutations. The anti-tumor efficacy was correlated with the level of MET aberration, highlighting the importance of patient selection.
The general workflow for evaluating this compound in preclinical xenograft models is depicted below.
Clinical Development and Efficacy
This compound has undergone Phase 1 and is currently in Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors.
Phase 1 Dose-Escalation Study (NCT04052971)
A first-in-human, Phase 1 dose-escalation study was conducted in patients with advanced solid tumors in South Korea and Australia.
Key Objectives and Methods:
-
Primary Objective: Evaluate safety and tolerability to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Objectives: Assess pharmacokinetics and preliminary anti-tumor efficacy.
-
Methodology: Patients received this compound orally once daily in 21-day cycles at escalating dose levels (50, 100, 200, 400, 800, and 1200 mg). Tumor response was evaluated using RECIST 1.1 criteria.
Summary of Phase 1 Clinical Data:
| Parameter | Finding | Reference |
| Patient Population | 16 patients with 6 different tumor types | |
| Dose Levels | 50, 100, 200, 400, 800, 1200 mg daily | |
| Maximum Tolerated Dose (MTD) | Not reached | |
| Dose-Limiting Toxicities (DLTs) | None observed | |
| Recommended Phase 2 Dose (RP2D) | 800 mg daily | |
| Treatment-Related Adverse Events (TRAEs) ≥ Grade 3 | 0% | |
| Serious Adverse Events (SAEs) | 1 case of transient peripheral edema | |
| Efficacy (Overall) | 2 Partial Responses (PR), 5 Stable Disease (SD) | |
| Efficacy (Partial Responses) | 2 NSCLC patients with c-Met overexpression, treated for 10 and 18 months respectively |
Phase 2 Expansion Study (NCT05541822)
Based on the promising results of the Phase 1 trial, a Phase 2 study was initiated, focusing on patients with NSCLC harboring METex14 skipping mutations.
Key Objectives and Methods:
-
Primary Objective: Evaluate the efficacy of this compound in patients with advanced solid tumors with c-Met dysregulation.
-
Methodology: This is a multicenter, open-label, parallel cohort expansion study. Patients were treated with this compound at the RP2D of 800mg once daily.
Summary of Interim Phase 2 Efficacy Data (as of July 25, 2023):
| Parameter | Treatment-Naïve Patients (n=8) | Evaluable Population (n=17) | Reference |
| Objective Response Rate (ORR) | 75% (6/8) | 52.9% (9/17) | |
| Median Duration of Response | 5.4 months (data not mature) | 5.4 months (data not mature) |
Summary of Interim Phase 2 Safety Data (n=24):
| Adverse Event | Any Grade | Grade ≥3 | Reference |
| Treatment-Related Adverse Events (TRAEs) | - | 8.3% (2/24) | |
| Most Common TRAEs | Nausea (70.8%), Diarrhea (33.3%), Vomiting (29.2%) | - | |
| Peripheral Edema | 29.2% | 0% | |
| TRAEs Leading to Discontinuation | 0% | 0% |
Experimental Protocols
Preclinical: Patient-Derived Xenograft (PDX) Model Efficacy Study
-
Model Establishment: Tumor fragments from consenting patients are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 1500-2000 mm³). The tumors are then harvested, fragmented, and re-implanted into new cohorts of mice for expansion.
-
Treatment Study: Once tumors in the study cohort reach a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.
-
Dosing: this compound is formulated in an appropriate vehicle and administered orally, once daily, at specified dose levels. The control group receives the vehicle only.
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study is terminated when tumors in the control group reach a predefined endpoint. Tumor growth inhibition (TGI) is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at specific time points post-dosing to analyze the inhibition of c-Met phosphorylation and downstream signaling molecules via methods like Western blotting or immunohistochemistry.
Clinical: Phase 1/2 Trial Protocol Outline
-
Patient Screening and Enrollment: Patients with histologically confirmed advanced solid tumors who have exhausted standard therapeutic options are screened for eligibility. For expansion cohorts, specific molecular alterations (e.g., METex14 skipping) are required.
-
Study Design: The Phase 1 portion follows a dose-escalation design (e.g., 3+3) to determine DLTs and MTD. The Phase 2 portion is an expansion at the RP2D in specific patient cohorts.
-
Treatment: this compound is administered orally, once daily, in continuous 21 or 28-day cycles.
-
Safety Assessments: Adverse events are monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). DLTs are assessed in the first cycle of the dose-escalation phase.
-
Efficacy Assessments: Tumor assessments are performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging techniques (CT or MRI) and evaluated according to RECIST 1.1.
-
Pharmacokinetic (PK) Analysis: Blood samples are collected at multiple time points after this compound administration to determine key PK parameters such as Cmax, Tmax, and AUC.
-
Pharmacodynamic (PD) and Biomarker Analysis: Optional tumor biopsies and/or circulating tumor DNA (ctDNA) from blood samples may be collected to assess target engagement and explore predictive biomarkers of response.
Conclusion
This compound has demonstrated a promising safety profile and significant anti-tumor activity in preclinical models and clinical trials involving patients with c-Met altered solid tumors. The data strongly support the continued development of this compound as a targeted therapy, particularly for patients with NSCLC harboring METex14 skipping mutations. Ongoing Phase 2 studies will further delineate its efficacy and role in the treatment landscape for c-Met driven malignancies.
References
ABN401 in MET-Addicted Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ABN401, a highly potent and selective small-molecule inhibitor of the MET tyrosine kinase, for the treatment of MET-addicted cancers. MET, a receptor tyrosine kinase, plays a crucial role in cell growth, survival, and angiogenesis.[1] Dysregulation of MET signaling, through gene amplification, mutations (such as MET exon 14 skipping), or protein overexpression, is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] this compound is designed to specifically target these MET-driven malignancies.[1]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the MET tyrosine kinase.[1] By binding to the ATP-binding pocket of the MET kinase domain, this compound blocks the autophosphorylation of MET and the subsequent activation of downstream signaling pathways. This inhibition effectively disrupts the aberrant signaling cascade that promotes tumor growth, proliferation, and survival in MET-addicted cancer cells. Notably, this compound has demonstrated efficacy in MET mutant cancer cells that are not dependent on the hepatocyte growth factor (HGF) for activation.
The inhibition of MET phosphorylation by this compound leads to the downregulation of key downstream signaling molecules, including AKT and ERK1/2, which are critical for anti-apoptosis, cell survival, and proliferation. Furthermore, this compound has been shown to induce the activation of the caspase-associated apoptotic signal pathway.
Preclinical Efficacy
This compound has demonstrated significant antitumor activity in a range of preclinical models, including MET-addicted cancer cell line xenografts and patient-derived xenograft (PDX) models. Its efficacy is strongly correlated with the MET status of the tumors, highlighting the importance of patient selection based on biomarkers such as MET amplification and MET exon 14 skipping mutations.
In Vitro Cytotoxicity
This compound has shown potent cytotoxic activity against various MET-addicted cancer cell lines. For instance, in a panel of NSCLC cell lines, this compound exhibited cytotoxicity at concentrations ranging from 10 nM to 10 µM.
In Vivo Tumor Growth Inhibition
In vivo studies have consistently shown that this compound suppresses tumor growth in a dose-dependent manner in MET-addicted xenograft models.
Table 1: In Vivo Efficacy of this compound in Cell Line Xenograft Models
| Cell Line | Cancer Type | MET Alteration | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| EBC-1 | Lung | MET Amplification | 10 | 51.26% | |
| EBC-1 | Lung | MET Amplification | 30 | 77.85% | |
| SNU638 | Gastric | c-MET Overexpression | 10 | 65.31% | |
| SNU638 | Gastric | c-MET Overexpression | 30 | 78.68% |
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | MET Alteration | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| GA3121 | Gastric | High MET Amplification, IHC 3+ | 30 | 102.4% | |
| LI0612 | Gastric | High MET Amplification, IHC 3+ | 30 | 109.1% | |
| LU2503 | Lung | High MET Amplification, IHC 3+ | 30 | 99.11% | |
| LU5381 | Lung | MET exon 14 skipping, IHC 3+ | 10 | 63.09% | |
| LU5381 | Lung | MET exon 14 skipping, IHC 3+ | 30 | 75.47% |
This compound did not show significant tumor growth inhibition in PDX models with moderate MET copy numbers. These findings underscore the critical need for robust biomarker testing to identify patients most likely to respond to this compound.
Clinical Development and Efficacy
This compound is currently in clinical development, with ongoing Phase 1 and 2 trials evaluating its safety, tolerability, pharmacokinetics, and antitumor activity in patients with advanced solid tumors harboring MET dysregulation.
Phase 1 Studies
Phase 1 dose-escalation studies have established a recommended Phase 2 dose (RP2D) of 800mg once daily and have demonstrated an acceptable safety profile for this compound. The most common treatment-related adverse events were reported as mild (grade 1) and included nausea, vomiting, and diarrhea. Importantly, no dose-limiting toxicities were observed at the 800mg daily dose. Promising preliminary antitumor activity was observed, with partial responses noted in patients with NSCLC.
Phase 2 Studies in NSCLC with MET Exon 14 Skipping
An ongoing Phase 2 trial is specifically evaluating this compound in patients with advanced NSCLC harboring the MET exon 14 skipping mutation.
Table 3: Efficacy of this compound in Phase 2 Trial for METex14 NSCLC
| Patient Population | Objective Response Rate (ORR) | Reference |
| Evaluable Population (n=17) | 52.9% (9/17) | |
| Treatment-Naïve Patients (n=8) | 75% (6/8) |
As of the data cut-off on July 25, 2023, the median duration of response was 5.4 months. These results demonstrate the potential of this compound as an effective targeted therapy for this patient population.
Experimental Protocols
The preclinical and clinical evaluation of this compound has employed a range of standard and specialized experimental methodologies.
In Vitro Cell Viability Assays
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Method: MET-addicted cancer cell lines and normal immortalized cells are treated with varying concentrations of this compound for 72 hours. Cell viability is then assessed using a Water Soluble Tetrazolium Salt (WST) assay. Data is typically expressed as the mean ± standard deviation from multiple independent experiments.
Western Blotting
-
Objective: To analyze the effect of this compound on MET signaling pathway proteins.
-
Method: Cancer cell lines with MET alterations are treated with different concentrations of this compound for 72 hours. Cells are then harvested, and protein lysates are subjected to Western blotting to examine the phosphorylation status of MET, AKT, and ERK1/2, as well as the expression levels of apoptosis markers like caspase-3 and PARP-1.
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in vivo.
-
Method: MET-addicted cancer cells or patient-derived tumor fragments are implanted into immunodeficient mice. Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups. This compound is typically administered orally, five consecutive days a week for a defined period (e.g., three weeks). Tumor volumes are measured regularly to determine the tumor growth inhibition index.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To assess the absorption, distribution, metabolism, and excretion of this compound and its effect on the target.
-
Method: this compound is administered to animal models (e.g., rats, dogs, monkeys) via intravenous and oral routes. Plasma and tumor tissue concentrations of this compound are measured over time to determine PK parameters. For PD analysis, the inhibition of c-MET phosphorylation in tumor tissues is assessed at different time points and doses using techniques like immunohistochemistry (IHC) and Western blotting.
Future Directions and Combination Therapies
The favorable safety profile of this compound opens up possibilities for combination therapies to overcome resistance and enhance efficacy. Preclinical studies have shown synergistic antitumor effects when this compound is combined with EGFR tyrosine kinase inhibitors (TKIs) in NSCLC models with both MET and EGFR alterations. Additionally, research is exploring the combination of this compound with KRAS inhibitors for NSCLC patients with co-occurring MET alterations and KRAS G12C mutations.
Conclusion
This compound is a promising, highly selective MET inhibitor with a well-defined mechanism of action and a favorable safety profile. It has demonstrated significant antitumor activity in preclinical models of MET-addicted cancers and has shown encouraging efficacy in clinical trials, particularly in patients with NSCLC harboring MET exon 14 skipping mutations. The strong correlation between this compound efficacy and MET status emphasizes the importance of a biomarker-driven approach to patient selection. Ongoing and future studies will further elucidate the full potential of this compound as a monotherapy and in combination regimens for the treatment of MET-driven malignancies.
References
- 1. This compound – ABION BIO [abionbio.com]
- 2. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ABN401: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Physicochemical Properties, and Preclinical Profile of a Potent and Selective c-MET Inhibitor
ABN401, also known as Vabametkib, is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway is a known driver in the tumorigenesis of various cancers, making it a key therapeutic target.[1][2] this compound has demonstrated significant antitumor activity in preclinical models and is currently undergoing clinical evaluation for the treatment of advanced solid tumors, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound featuring a pyridoxazine core, which acts as a binder to the hinge region of the ATP binding site within the MET tyrosine kinase domain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |
| Molecular Formula | C₂₁H₂₂Cl₂FN₅O | |
| pKa | 7.49 | |
| log P | 2.46 | |
| Solubility | Poorly water-soluble, but soluble at acidic pH. |
Mechanism of Action and Signaling Pathway
This compound functions as a targeted anti-cancer agent by selectively binding to the ATP-binding site of the c-MET tyrosine kinase, thereby inhibiting its kinase activity. This competitive inhibition prevents the autophosphorylation of c-MET and subsequently disrupts the downstream signaling cascades that are crucial for cancer cell growth, proliferation, survival, invasion, and angiogenesis.
The primary signaling pathways inhibited by this compound include the PI3K/AKT and RAS/MAPK (ERK) pathways. By blocking the phosphorylation of c-MET at key tyrosine residues (Y1234/Y1235 and Y1349/Y1354), this compound effectively halts the signal transduction that leads to the activation of downstream effectors like AKT and ERK. Furthermore, the inhibition of c-MET signaling by this compound has been shown to induce the caspase-associated apoptotic pathway, leading to programmed cell death in MET-addicted cancer cells.
Caption: this compound inhibits the c-MET signaling pathway.
Quantitative Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrates high potency against c-MET and remarkable selectivity across a wide range of kinases.
Table 2: In Vitro Potency and Cytotoxicity of this compound
| Parameter | Cell Line/Target | Value (nM) | Reference |
| IC₅₀ (c-MET inhibition) | c-MET Kinase | 10 | |
| IC₅₀ (Cytotoxicity) | SNU-5 (Gastric Cancer) | 2.0 | |
| SNU-620 (Gastric Cancer) | 3.3 | ||
| MKN45 (Gastric Cancer) | 3.33 | ||
| Hs746T (Gastric Cancer) | 2.22 | ||
| EBC-1 (Lung Cancer) | 2.31 | ||
| H1993 (Lung Cancer) | 43.0 | ||
| HFE145 (Normal Gastric Epithelial) | >10,000 |
Table 3: Kinase Selectivity Profile of this compound at 1 µM
| Kinase | % Inhibition | Reference |
| MET | 98 | |
| CLK1 | 37 | |
| CLK4 | 45 | |
| Other 568 Kinases | < 10 |
Pharmacokinetic Properties
Pharmacokinetic studies of this compound have been conducted in Sprague-Dawley (SD) rats, beagle dogs, and cynomolgus monkeys, demonstrating favorable properties.
Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUCinf (ng·h/mL) | T½ (h) | Bioavailability (F%) |
| SD Rat | IV | 1 | - | - | 1,027 | 2.4 | - |
| PO | 5 | 2.0 | 1,154 | 4,530 | 2.6 | 45 | |
| Beagle Dog | IV | 1 | - | - | 1,350 | 3.9 | - |
| PO | 5 | 2.0 | 987 | 3,940 | 4.2 | ~30 | |
| Cynomolgus Monkey | IV | 1 | - | - | 1,560 | 3.5 | - |
| PO | 5 | 2.0 | 789 | 4,230 | 3.8 | - | |
| Data derived from graphical representations and text in the cited source. |
In Vivo Antitumor Efficacy
This compound has shown significant, dose-dependent tumor growth inhibition (TGI) in various xenograft models of MET-addicted cancers.
Table 5: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dose (mg/kg, oral) | TGI (%) | Reference |
| SNU-5 | 3 | 24.47 | |
| 30 | 89.49 | ||
| EBC-1 | 10 | 51.26 | |
| 30 | 77.85 | ||
| SNU638 | 10 | 65.31 | |
| 30 | 78.68 |
Clinical Trial Data
Phase I and II clinical trials have provided initial evidence of the safety and efficacy of this compound in patients with advanced solid tumors.
Table 6: Summary of this compound Phase 2 Clinical Trial Data (METex14 NSCLC)
| Parameter | Value | Reference |
| Dose | 800 mg QD | |
| Objective Response Rate (ORR) - Treatment-Naïve (n=8) | 75% | |
| Objective Response Rate (ORR) - Evaluable Population (n=17) | 52.9% | |
| Median Duration of Response | 5.4 months | |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 8.3% | |
| Most Common TRAEs (any grade) | Nausea (70.8%), Diarrhea (33.3%), Vomiting (29.2%) |
Experimental Protocols
Kinase Selectivity Assay
The kinase selectivity of this compound was determined using a radiometric assay format.
Caption: Workflow for the HotSpot™ radiometric kinase assay.
-
Assay Format: Radiometric HotSpot™ assay (Reaction Biology Corp.).
-
Principle: Measures the transfer of ³³P-labelled phosphate from ATP to a specific kinase substrate.
-
Procedure:
-
The kinase, substrate, and required cofactors are prepared in a reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
This compound (in 100% DMSO) is delivered to the kinase reaction mixture and incubated for 20 minutes at room temperature.
-
The reaction is initiated by the addition of ³³P-ATP.
-
The reaction is incubated for 2 hours at room temperature.
-
The reaction mixture is spotted onto a P81 filter membrane, which captures the phosphorylated substrate.
-
The amount of incorporated ³³P is quantified using a scintillation counter to determine kinase activity.
-
Inhibition is calculated relative to a DMSO vehicle control.
-
Cell Viability Assay
The cytotoxic activity of this compound was assessed using a WST-1 assay.
-
Assay: Water-soluble tetrazolium salt (WST-1) colorimetric assay.
-
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound and incubated for 72 hours.
-
10 µL of WST-1 reagent was added to each well.
-
Plates were incubated for 0.5 to 4 hours at 37°C.
-
The absorbance of the samples was measured using a microplate reader at a wavelength between 420-480 nm.
-
IC₅₀ values were calculated from the dose-response curves.
-
Western Blot Analysis
The effect of this compound on c-MET signaling was determined by Western blotting.
-
Principle: To detect specific proteins in a sample of tissue or cell homogenate.
-
Procedure:
-
Cell Lysis: MET-addicted cancer cells (SNU5, Hs746T, EBC-1, etc.) were treated with different concentrations of this compound for 72 hours, harvested, and lysed.
-
Protein Quantification: Protein concentration in the lysates was determined.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane was blocked (e.g., with 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of c-MET, AKT, and ERK, typically overnight at 4°C.
-
Washing: The membrane was washed multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Studies
The antitumor efficacy of this compound was evaluated in mouse xenograft models.
-
Animal Model: BALB/c-nude mice.
-
Cell Lines: SNU-5, EBC-1, and SNU638 human cancer cell lines.
-
Procedure:
-
Tumor Implantation: Tumor cells were implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150–300 mm³.
-
Treatment: Mice were randomized into vehicle control and treatment groups. This compound was administered orally at doses of 3, 10, or 30 mg/kg.
-
Dosing Schedule: this compound was administered five consecutive days a week for a duration of three weeks.
-
Monitoring: Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.
-
Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the change in tumor volume in treated groups to the vehicle control group.
-
Conclusion
This compound is a highly potent and selective c-MET inhibitor with a well-defined mechanism of action and favorable preclinical pharmacokinetic and pharmacodynamic profiles. It has demonstrated significant antitumor activity in in vitro and in vivo models of MET-addicted cancers. The ongoing clinical trials will further elucidate its therapeutic potential for patients with tumors harboring c-MET dysregulations. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.
References
ABN401: A Targeted Approach to Disrupting Hepatocyte Growth Factor (HGF) Signaling in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The hepatocyte growth factor (HGF) and its receptor, the mesenchymal-epithelial transition factor (c-MET), form a signaling pathway crucial for normal cellular processes such as proliferation, motility, and morphogenesis. However, dysregulation of the HGF/c-MET axis through gene amplification, mutations, or protein overexpression is a key driver in the tumorigenesis and metastasis of various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer. ABN401 is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the c-MET tyrosine kinase. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and clinical trial data. It aims to serve as a resource for researchers and drug development professionals by presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and mechanisms through diagrams.
Introduction to HGF/c-MET Signaling
The HGF/c-MET signaling pathway is a critical communication system within the body, regulating a variety of cellular functions.[1][2][3] HGF, the sole known ligand for the c-MET receptor, is a pleiotropic cytokine primarily secreted by cells of mesenchymal origin.[4] The c-MET receptor is a receptor tyrosine kinase (RTK) expressed on the surface of epithelial and endothelial cells.[4]
Under normal physiological conditions, the binding of HGF to c-MET induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain (specifically Y1230, Y1234, and Y1235) and the C-terminal tail (Y1349 and Y1356). This activation creates a multisubstrate docking site for various downstream signaling and adaptor proteins, including Growth factor receptor-bound protein 2 (GRB2), GRB2-associated binding protein 1 (GAB1), Phosphoinositide 3-kinase (PI3K), and Phospholipase C gamma (PLCγ). The recruitment of these proteins triggers a cascade of intracellular signaling pathways, most notably the RAS/MAPK, PI3K/AKT, and STAT pathways, which in turn regulate gene expression related to cell proliferation, survival, migration, and invasion.
Dysregulation of HGF/c-MET signaling is a well-established oncogenic driver. Aberrant c-MET activation, which can occur through ligand-dependent or -independent mechanisms, is implicated in numerous cancers. In oncology, this pathway is often hijacked by tumor cells to promote their growth, survival, and spread. For instance, MET amplification is observed in 2-4% of non-small cell lung cancer (NSCLC) cases, and MET mutations, such as exon 14 skipping, occur in approximately 4% of NSCLC patients. In gastric cancer, over 10% of patients exhibit MET amplification, and around 40% show MET protein overexpression. These alterations can lead to constitutive, ligand-independent activation of the c-MET receptor, a state referred to as "MET-addiction".
This compound: A Selective c-MET Inhibitor
This compound is a novel, orally administered small molecule designed to be a highly selective and potent ATP-competitive inhibitor of the c-MET tyrosine kinase. Its mechanism of action involves binding to the ATP-binding pocket of the c-MET kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition effectively blocks the oncogenic signals driven by aberrant c-MET activity. This compound has demonstrated efficacy in cancer cells with various forms of c-MET dysregulation, including MET amplification, overexpression, and mutations like MET exon 14 skipping, even in the absence of HGF stimulation.
Kinase Selectivity Profile
A kinase selectivity screen of this compound against a panel of 571 kinases (369 wild-type and 202 mutants) demonstrated its high specificity for c-MET. At a concentration of 1 µM, this compound inhibited MET kinase activity by 98%. The only other kinases showing notable inhibition were CLK1 and CLK4, with 37% and 45% inhibition, respectively, highlighting the focused activity of this compound.
Preclinical Efficacy of this compound
The antitumor activity of this compound has been extensively evaluated in preclinical models, demonstrating its potent and selective inhibition of MET-addicted cancer cells.
In Vitro Cytotoxicity
This compound has shown potent cytotoxic activity against a panel of MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) values were in the low nanomolar range for these cell lines, while no significant cell killing was observed in c-MET negative or normal cell lines even at high concentrations.
Table 1: In Vitro Cytotoxicity of this compound in MET-Addicted Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| SNU5 | Gastric Cancer | MET Amplification | ~2-43 |
| EBC-1 | Lung Cancer | MET Amplification | ~2-43 |
| SNU638 | Gastric Cancer | c-MET High Overexpression | ~2-43 |
| Hs746T | Gastric Cancer | MET Exon 14 Skipping | ~2-43 |
| H1993 | Lung Cancer | MET Amplification | ~2-43 |
Data sourced from a study by Kim et al.
Inhibition of Downstream Signaling
Western blot analysis confirmed that this compound effectively inhibits c-MET autophosphorylation at key tyrosine residues (Y1234/Y1235 and Y1349/Y1354) in a dose-dependent manner. A concentration of 100 nM this compound was sufficient to completely block this phosphorylation in MET-addicted cancer cell lines. Consequently, the phosphorylation of downstream signaling proteins, including AKT and ERK1/2, which are crucial for cell survival and proliferation, was also inhibited.
In Vivo Antitumor Activity
The in vivo efficacy of this compound was assessed in various xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
In mouse xenograft models using MET-addicted cancer cell lines, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition (TGI).
Table 2: In Vivo Efficacy of this compound in CDX Models
| Cell Line | Cancer Type | This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) Index (%) |
| EBC-1 | Lung Cancer | 10 | 51.26 |
| EBC-1 | Lung Cancer | 30 | 77.85 |
| SNU638 | Gastric Cancer | 10 | 65.31 |
| SNU638 | Gastric Cancer | 30 | 78.68 |
Data sourced from a study by Kim et al.
This compound also showed robust antitumor activity in PDX models with high MET copy numbers or MET exon 14 skipping mutations. In a c-Met-amplified NSCLC PDX model, this compound in combination with erlotinib resulted in approximately 90% tumor growth inhibition.
Clinical Development of this compound
This compound has progressed into clinical trials, demonstrating a favorable safety profile and promising antitumor activity in patients with advanced solid tumors harboring c-MET dysregulation.
Phase 1 Clinical Trial
A first-in-human, Phase 1 dose-escalation study (NCT04052971) evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. The trial enrolled patients who were administered daily oral doses of this compound ranging from 50 mg to 1200 mg.
Key Findings from the Phase 1 Trial:
-
Safety: this compound was well-tolerated with an acceptable safety profile. No dose-limiting toxicities (DLTs) were observed up to the 1200 mg daily dose, and the maximum tolerated dose (MTD) was not reached. There were no drug-related grade 3 or higher adverse events reported.
-
Efficacy: Promising preliminary antitumor activity was observed. Two partial responses were noted in patients with NSCLC characterized by c-MET overexpression.
Phase 2 Clinical Trial
Building on the encouraging Phase 1 results, a global Phase 2 clinical trial (NCT05541822) was initiated to further evaluate the efficacy and safety of this compound in patients with advanced solid tumors harboring c-MET dysregulation, with a primary focus on NSCLC patients with MET exon 14 skipping mutations. Patients in this multicenter, open-label study were treated with 800 mg of this compound once daily.
Interim Results from the Phase 2 Trial (as of July 25, 2023):
-
Objective Response Rate (ORR):
-
In 8 treatment-naïve patients, the ORR was 75% (6/8).
-
In the evaluable population of 17 patients, the ORR was 52.9% (9/17).
-
-
Median Duration of Response: 5.4 months.
-
Safety: The excellent safety profile observed in the Phase 1 trial was reaffirmed.
Experimental Protocols
In Vitro Cell Viability Assay
The cytotoxic activity of this compound was evaluated using a standard WST (Water Soluble Tetrazolium salt) cell viability assay. MET-addicted cancer cell lines were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration. Cell viability was then measured spectrophotometrically according to the manufacturer's protocol for the WST reagent. IC50 values were calculated from the dose-response curves.
Western Blot Analysis
To assess the inhibition of c-MET signaling, cancer cells were treated with different concentrations of this compound. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of c-MET, AKT, and ERK1/2. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines. For CDX models, human cancer cells were subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally, typically five consecutive days a week for three weeks. Tumor volumes were measured regularly, and the tumor growth inhibition (TGI) was calculated at the end of the study. For PDX models, tumor fragments from patients were implanted into mice, and the experimental procedure was similar to that of the CDX models.
Signaling Pathways and Mechanisms of Action
The HGF/c-MET Signaling Pathway
The binding of HGF to the c-MET receptor initiates a complex signaling cascade. Upon activation, the phosphorylated c-MET receptor recruits adaptor proteins and enzymes that activate several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the STAT pathway. These pathways collectively promote cell proliferation, survival, angiogenesis, invasion, and metastasis.
Caption: The HGF/c-MET signaling cascade.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the ATP-binding site of the c-MET receptor's tyrosine kinase domain. This binding prevents the ATP-dependent autophosphorylation of the receptor, which is the critical first step in the activation of the downstream signaling cascade. By blocking this initial activation, this compound effectively shuts down all subsequent signaling events, leading to the inhibition of MET-driven cancer cell proliferation and survival.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a highly selective and potent c-MET inhibitor that has demonstrated significant preclinical and clinical activity in cancers driven by aberrant HGF/c-MET signaling. Its ability to potently inhibit MET-addicted cancer cells, coupled with a favorable safety profile in clinical trials, positions this compound as a promising therapeutic agent for patients with NSCLC, gastric cancer, and other solid tumors with c-MET dysregulation. The ongoing Phase 2 clinical trial will further elucidate the efficacy and safety of this compound and its potential to address the unmet medical needs of this patient population. The continued investigation into biomarkers for patient selection will be crucial for optimizing the clinical application of this compound and other targeted therapies against the HGF/c-MET pathway.
References
- 1. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. dovepress.com [dovepress.com]
Investigating ABN401 in Gastric and Liver Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of ABN401, a selective c-MET inhibitor, in gastric and liver cancer models. The document outlines the core mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the cited assays. Visualizations of the c-MET signaling pathway, experimental workflows, and the logical framework of this compound's anti-cancer activity are presented to facilitate a comprehensive understanding of its therapeutic potential.
Core Mechanism of Action
This compound is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or protein overexpression, is a known driver in various cancers, including gastric and liver malignancies.[1] This aberrant signaling promotes tumor growth, proliferation, invasion, metastasis, and angiogenesis, while also conferring resistance to apoptosis.[1][2] this compound functions by binding to the ATP-binding site of the c-MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2]
Data Presentation
In Vitro Cytotoxicity of this compound
The cytotoxic activity of this compound was evaluated against a panel of MET-addicted cancer cell lines. Cell viability was assessed after 72 hours of treatment, and the half-maximal inhibitory concentration (IC50) was determined.
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| SNU5 | Gastric | MET Amplification, High c-MET Expression | <10 |
| SNU620 | Gastric | MET Amplification, High c-MET Expression | 27.1 |
| SNU638 | Gastric | High c-MET Expression | 2.26 |
| Hs746T | Gastric | MET Exon 14 Skipping, MET Amplification, High c-MET Expression | <10 |
| MKN45 | Gastric | MET Amplification, High c-MET Expression | <10 |
| EBC-1 | Lung | MET Amplification, High c-MET Expression | 17.25 |
Data sourced from "Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer".
In Vivo Efficacy of this compound in Xenograft Models
The anti-tumor efficacy of this compound was assessed in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. This compound was administered orally, and tumor growth inhibition (TGI) was calculated.
| Model | Cancer Type | MET Status | Dose (mg/kg) | TGI (%) |
| SNU5 (CDX) | Gastric | MET Amplification, High c-MET Expression | 3 | 24.47 |
| 30 | 89.49 | |||
| EBC-1 (CDX) | Lung | MET Amplification, High c-MET Expression | 10 | 51.26 |
| 30 | 77.85 | |||
| SNU638 (CDX) | Gastric | High c-MET Expression | 10 | 65.31 |
| 30 | 78.68 | |||
| GA3121 (PDX) | Gastric | High MET Copy Number, IHC 3+ | 30 | 109.1 |
| LI0612 (PDX) | Liver | High MET Copy Number, IHC 3+ | 30 | 99.11 |
| LU2503 (PDX) | Lung | High MET Copy Number, IHC 3+ | 30 | 101.4 |
Data sourced from "Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer".
Mandatory Visualizations
Caption: this compound inhibits the c-MET signaling pathway.
Caption: In vivo xenograft study workflow.
Caption: Logical relationship of this compound's anti-cancer effects.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
WST-1 Reagent Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, monitoring for color change. The optimal incubation time may vary between cell lines.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Western Blot Analysis
This protocol details the detection of c-MET, phosphorylated c-MET (p-c-MET), and apoptosis markers.
-
Cell Lysis:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-c-MET, anti-p-c-MET, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Animal and Cell Preparation:
-
Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
For PDX models, surgically implant a small fragment of the patient's tumor subcutaneously.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-300 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle for oral administration.
-
Administer this compound orally (e.g., by gavage) at the desired doses (e.g., 3, 10, 30 mg/kg) daily for 5 consecutive days per week for 3 weeks.
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
References
Understanding ABN401 Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABN401 (Vabametkib) is a potent and highly selective oral inhibitor of the c-MET receptor tyrosine kinase.[1][2] It is currently in clinical development for the treatment of solid tumors harboring c-MET dysregulations, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[3][4] While showing promising efficacy, the emergence of drug resistance is a significant challenge for targeted therapies like this compound. This guide provides an in-depth technical overview of the potential mechanisms of resistance to this compound, drawing upon the established knowledge of resistance to other c-MET inhibitors.
This compound Mechanism of Action
This compound functions by binding to the ATP-binding site of the c-MET tyrosine kinase, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.[3] This disruption of the c-MET signaling cascade can induce cell death in tumor cells that are dependent on this pathway for their proliferation and survival. The c-MET pathway, when aberrantly activated by mutations, amplification, or overexpression, plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.
Clinical Efficacy of this compound
Clinical trial data has demonstrated the preliminary anti-tumor activity of this compound. A phase 2 study in patients with advanced NSCLC with MET exon 14 skipping mutations showed notable objective response rates (ORR).
| Patient Cohort | Objective Response Rate (ORR) | Number of Patients (n) |
| Treatment-naïve | 75% | 8 |
| Evaluable population | 52.9% | 17 |
| Data from a phase 2 trial as of July 25, 2023. Patients were administered 800 mg of this compound once daily. |
Potential Mechanisms of Resistance to this compound
While specific studies on this compound resistance are not yet extensively published, the mechanisms of resistance to other c-MET tyrosine kinase inhibitors (TKIs) are well-documented and can be broadly categorized into on-target and off-target alterations.
On-Target Resistance: Alterations in the c-MET Gene
On-target resistance involves genetic changes within the MET gene itself, which can prevent or reduce the efficacy of this compound binding.
-
Secondary Mutations in the c-MET Kinase Domain: These mutations can occur at various positions within the kinase domain, interfering with the inhibitor's ability to bind to its target. Known resistance mutations to other c-MET inhibitors include:
-
D1228 and Y1230 mutations
-
H1094, G1163, and L1195 mutations
-
-
Amplification of the MET Exon 14-Mutant Allele: An increase in the copy number of the mutated MET gene can lead to a higher level of the target protein, overwhelming the inhibitory capacity of the drug.
Off-Target Resistance: Activation of Bypass Signaling Pathways
Off-target resistance mechanisms involve the activation of alternative signaling pathways that allow the cancer cells to survive and proliferate despite the inhibition of c-MET.
-
Amplification or Activating Mutations in Other Receptor Tyrosine Kinases (RTKs):
-
EGFR, HER2, and HER3 Amplification: Increased signaling from these receptors can compensate for the loss of c-MET signaling. c-MET overexpression has been identified as a biomarker for resistance to EGFR-TKIs, highlighting the crosstalk between these pathways.
-
-
Activation of Downstream Signaling Molecules:
-
KRAS and BRAF Mutations/Amplifications: These mutations can constitutively activate the MAPK signaling pathway, making the cells independent of upstream signals from c-MET.
-
PI3K/AKT/mTOR Pathway Activation: Alterations in this pathway can also promote cell survival and proliferation. Studies have shown the upregulation of p-mTOR and phospho-p70S6 kinase in cell lines resistant to both EGFR and c-MET inhibitors.
-
-
Epithelial-Mesenchymal Transition (EMT): This cellular process has been implicated in resistance to various targeted therapies, including c-MET inhibitors.
Visualizing Resistance Pathways
c-MET Signaling Pathway
Caption: The c-MET signaling pathway and the inhibitory action of this compound.
Potential Off-Target Resistance Mechanism via EGFR/KRAS Activation
Caption: Bypass of this compound-mediated c-MET inhibition via EGFR amplification and KRAS mutation.
Experimental Protocols for Investigating this compound Resistance
The following are hypothetical, yet standard, experimental protocols that can be adapted to study resistance to this compound.
Generation of this compound-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to this compound.
Methodology:
-
Culture a c-MET-dependent cancer cell line (e.g., a MET exon 14 skipping NSCLC line) in standard growth medium.
-
Treat the cells with this compound at a concentration equivalent to the IC50 value.
-
Continuously culture the cells in the presence of this compound, gradually increasing the concentration of the drug as the cells develop resistance and resume proliferation.
-
Isolate and expand single-cell clones of the resistant population.
-
Confirm the resistant phenotype by comparing the IC50 of the resistant clones to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
Identification of Resistance Mechanisms
Objective: To determine the molecular basis of this compound resistance.
Methodology:
-
Genomic Analysis:
-
Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing of the parental and resistant cell lines to identify mutations in MET and other cancer-related genes (e.g., EGFR, KRAS, BRAF, HER2).
-
Fluorescence In Situ Hybridization (FISH) or Droplet Digital PCR (ddPCR): Use these techniques to detect gene amplification of MET, EGFR, and HER2.
-
-
Transcriptomic Analysis:
-
RNA-Sequencing: Compare the gene expression profiles of parental and resistant cells to identify upregulated or downregulated pathways.
-
-
Proteomic Analysis:
-
Western Blotting: Analyze the phosphorylation status and total protein levels of c-MET, EGFR, HER2, and key downstream signaling molecules (e.g., AKT, ERK, mTOR) in parental and resistant cells, with and without this compound treatment.
-
Workflow for Investigating this compound Resistance
Caption: A logical workflow for the identification and strategic response to this compound resistance.
Conclusion
Understanding the potential mechanisms of resistance to this compound is critical for optimizing its clinical use and developing effective next-line therapeutic strategies. While this compound-specific resistance data is still emerging, the knowledge gained from other c-MET inhibitors provides a solid framework for future research. The investigation of both on-target and off-target alterations through robust preclinical and clinical studies will be essential to overcoming resistance and improving patient outcomes. The proposed experimental protocols and workflows offer a guide for researchers to systematically investigate and address the challenge of acquired resistance to this compound.
References
- 1. Facebook [cancer.gov]
- 2. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound – ABION BIO [abionbio.com]
- 4. ABION Presents New Efficacy Data for this compound, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]
Methodological & Application
Application Note: ABN401 In Vitro Cell Viability Assay
Introduction
ABN401 is an orally bioavailable, selective, and ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET protein, also known as Hepatocyte Growth Factor Receptor (HGFR), plays a crucial role in cell growth, angiogenesis, and tumor development when dysregulated.[3][4] Aberrant activation of c-MET, through mechanisms such as gene amplification or mutations like MET Exon 14 skipping, is a known driver in various solid tumors, including non-small cell lung cancer (NSCLC).[3] this compound functions by binding to the ATP-binding site of the c-MET kinase, which inhibits its phosphorylation and disrupts downstream signal transduction pathways, ultimately leading to cell death in cancer cells with c-MET dependency. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a WST-8 based cell viability assay, a common method for evaluating the efficacy of anti-cancer compounds.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by targeting the c-MET signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, activating downstream pathways such as PI3K/AKT and RAS/MAPK (ERK). These pathways are critical for cell proliferation and survival. This compound competitively blocks the ATP binding pocket of the c-MET kinase domain, preventing this initial phosphorylation step. This inhibition leads to the deactivation of AKT and ERK signaling, which in turn induces the caspase-associated apoptotic signal pathway, marked by the cleavage of caspase-3 and PARP-1.
Quantitative Data Summary
This compound demonstrates high potency against the c-MET kinase and significant cytotoxic activity in cancer cell lines characterized by c-MET addiction. The data presented below summarizes its inhibitory concentrations.
| Target/Cell Line | Description | IC50 Value |
| c-MET Kinase | Enzyme Activity Assay | 10 nM |
| MET-addicted Cancer Cells | Cell Viability Assay (e.g., SNU5, Hs746T, EBC-1) | 2 - 43 nM |
Experimental Protocol: this compound Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in c-MET dependent cancer cell lines using a WST-8 colorimetric assay.
Principle: This protocol utilizes a Water Soluble Tetrazolium salt (WST-8) assay. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the WST-8 reagent to a water-soluble, orange-colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the formazan solution is measured with a spectrophotometer, allowing for the quantification of cell viability following treatment with this compound.
Materials and Reagents:
-
This compound compound
-
c-MET addicted cancer cell lines (e.g., Hs746T, EBC-1, SNU-5)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Sterile, flat-bottom 96-well cell culture plates
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 450 nm)
Procedure:
-
Cell Culture & Seeding:
-
Culture c-MET addicted cancer cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the concentration. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and enter logarithmic growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound dilution or vehicle control. Include wells with untreated cells (medium only).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Cell Viability Measurement:
-
After the 72-hour incubation, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
References
Application Notes and Protocols: Western Blot Analysis for ABN401 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABN401 is a selective, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR).[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various solid tumors, making it a key therapeutic target.[2][3] this compound binds to the ATP-binding site of the MET tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[2][4] This action can induce cell death in tumor cells that overexpress or have a constitutively active c-Met protein. Western blot analysis is a crucial technique for elucidating the mechanism of action of this compound by quantifying its engagement with c-Met and its inhibitory effect on downstream signaling cascades. These application notes provide a detailed protocol for assessing this compound target engagement in cancer cell lines using Western blotting.
Signaling Pathway of this compound Target Engagement
The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and migration. This compound exerts its therapeutic effect by inhibiting this initial phosphorylation step.
Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for this compound Target Engagement
This protocol outlines the steps for treating cancer cell lines with this compound and analyzing the phosphorylation status of c-Met and downstream signaling proteins.
Materials and Reagents
-
Cell Lines: c-Met addicted cancer cell lines (e.g., SNU-5, Hs746T, EBC-1, H1993).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As recommended for the specific cell line.
-
HGF: Recombinant Human Hepatocyte Growth Factor.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Met (Tyr1234/1235)
-
Rabbit anti-phospho-c-Met (Tyr1349)
-
Rabbit anti-total c-Met
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of this compound target engagement.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed c-Met addicted cancer cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein levels to the total protein levels and the loading control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables. The results should demonstrate a dose-dependent inhibition of c-Met phosphorylation and downstream signaling by this compound.
Table 1: Effect of this compound on c-Met Phosphorylation
| This compound Concentration (nM) | p-c-Met (Tyr1234/1235) / Total c-Met (Relative Intensity) | p-c-Met (Tyr1349) / Total c-Met (Relative Intensity) |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 10 | 0.65 | 0.70 |
| 50 | 0.25 | 0.30 |
| 100 | 0.05 | 0.10 |
| 500 | <0.01 | <0.01 |
Table 2: Effect of this compound on Downstream Signaling Pathways
| This compound Concentration (nM) | p-AKT (Ser473) / Total AKT (Relative Intensity) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Relative Intensity) |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 10 | 0.75 | 0.80 |
| 50 | 0.40 | 0.45 |
| 100 | 0.15 | 0.20 |
| 500 | 0.05 | 0.08 |
Conclusion
The provided protocol and expected results demonstrate how Western blot analysis can be effectively used to confirm the target engagement of this compound. A dose-dependent decrease in the phosphorylation of c-Met and its downstream effectors, AKT and ERK, provides strong evidence for the on-target activity of this compound. These application notes serve as a comprehensive guide for researchers investigating the mechanism of action of this compound and similar c-Met inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. This compound – ABION BIO [abionbio.com]
- 3. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing ABN401 Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing patient-derived xenograft (PDX) models to evaluate the efficacy of ABN401, a selective c-MET inhibitor.[1][2] PDX models are a valuable preclinical tool, as they closely mimic the heterogeneity and molecular characteristics of human tumors, offering a more predictive model for therapeutic response compared to traditional cell line-derived xenografts.[3][4][5]
This compound is a potent and selective tyrosine kinase inhibitor that targets the c-MET receptor. Dysregulation of the c-MET signaling pathway, through mechanisms such as MET exon 14 skipping, gene amplification, or protein overexpression, is a known driver in various solid tumors, including non-small cell lung cancer (NSCLC). This compound has demonstrated promising anti-tumor activity in preclinical and clinical settings, particularly in cancers with c-MET alterations. The use of well-characterized PDX models is crucial for further elucidating the therapeutic potential of this compound and identifying patient populations most likely to benefit from this targeted therapy.
Mechanism of Action of this compound
This compound functions by binding to the ATP-binding site of the MET tyrosine kinase, which inhibits its kinase activity and prevents the phosphorylation of downstream signaling molecules. This disruption of the c-MET signaling cascade can lead to the inhibition of tumor cell proliferation, survival, invasion, and angiogenesis.
Figure 1: this compound inhibits c-MET signaling.
Experimental Protocols
The following protocols outline the key steps for establishing and utilizing this compound PDX models. These are generalized protocols and may require optimization based on the specific tumor type and laboratory conditions.
Patient-Derived Tumor Tissue Acquisition and Processing
This protocol describes the initial steps of obtaining and preparing patient tumor tissue for implantation into immunodeficient mice.
Materials:
-
Sterile collection container with transport medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Sterile surgical instruments (scalpels, forceps)
-
Petri dishes
-
Phosphate-buffered saline (PBS), sterile, cold
-
Biosafety cabinet
Procedure:
-
Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions, following approved institutional guidelines and with informed patient consent.
-
Immediately place the tissue in the collection container with transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood or debris.
-
Place the tissue in a petri dish containing a small amount of transport medium.
-
Using sterile scalpels, carefully remove any non-tumor or necrotic tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
A portion of the tissue should be cryopreserved for future use, and another portion fixed in formalin and embedded in paraffin for histological analysis.
Subcutaneous Implantation of Tumor Fragments
This protocol details the surgical procedure for implanting tumor fragments into immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors)
-
Surgical clips or sutures
-
Betadine and 70% ethanol
-
Tumor fragments (from Protocol 1)
-
Matrigel (optional, may improve engraftment rates)
Procedure:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave the fur on the flank of the mouse and sterilize the area with betadine and 70% ethanol.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using blunt forceps, create a subcutaneous pocket.
-
(Optional) Inject a small volume of Matrigel into the pocket.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mouse until it has fully recovered from anesthesia.
PDX Model Monitoring and Passaging
This protocol describes the process of monitoring tumor growth and passaging the tumor to subsequent generations of mice.
Materials:
-
Calipers
-
Anesthetic
-
Surgical instruments
-
Sterile collection tubes
Procedure:
-
Monitor the mice regularly (2-3 times per week) for tumor growth by visual inspection and caliper measurements.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse according to institutional guidelines.
-
Aseptically harvest the tumor.
-
A portion of the tumor can be used for immediate passaging into new mice (following Protocol 2), while other portions can be cryopreserved or used for molecular and histological analysis.
-
It is recommended to use early-passage tumors for efficacy studies to maintain the characteristics of the original patient tumor.
This compound Efficacy Studies in PDX Models
This protocol provides a framework for conducting preclinical efficacy studies of this compound in established PDX models.
Materials:
-
Established PDX models with desired c-MET alterations
-
This compound, formulated for in vivo administration
-
Vehicle control
-
Dosing syringes and needles
-
Calipers
Procedure:
-
Expand the desired PDX model to generate a cohort of tumor-bearing mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dose and schedule. This compound is an orally bioavailable inhibitor.
-
Monitor tumor growth and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic and biomarker analysis (e.g., Western blot for c-MET phosphorylation, immunohistochemistry).
Data Presentation
The following tables summarize key data related to this compound and its evaluation in preclinical models.
Table 1: Preclinical Efficacy of this compound in c-MET Altered Models
| Model Type | c-MET Alteration | This compound Treatment | Outcome | Reference |
| Xenograft | c-MET addicted cancer cells | Dose-dependent | Inhibition of c-MET phosphorylation and downstream signaling | |
| PDX | c-MET addicted cancer | Not specified | Anti-tumor activity | |
| NSCLC PDX | c-MET amplification | Experimental anti-cMET ADC | Tumor regression |
Table 2: Clinical Trial Data for this compound in NSCLC
| Phase | Patient Population | This compound Dose | Key Findings | Reference |
| Phase 1 | Advanced solid tumors | 50-1200 mg daily | Well-tolerated, promising anti-tumor activity, 2 partial responses in NSCLC | |
| Phase 2 | NSCLC with MET exon 14 skipping | 800 mg daily | Objective response rate of 75% in treatment-naïve patients |
Visualizations
The following diagrams illustrate the experimental workflow for establishing PDX models and the signaling pathway targeted by this compound.
Figure 2: Workflow for establishing this compound PDX models.
References
- 1. Facebook [cancer.gov]
- 2. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. championsoncology.com [championsoncology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABN401 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ABN401, a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase. The following protocols and data are intended to guide researchers in designing and executing preclinical animal studies to evaluate the efficacy of this compound in various cancer models.
Mechanism of Action
This compound is an orally bioavailable small molecule that targets the ATP-binding site of the MET tyrosine kinase, thereby inhibiting its kinase activity.[1][2] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or overexpression, is a key driver in the development and progression of numerous solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[1][2][3] this compound has been shown to effectively block c-MET autophosphorylation and its downstream signaling cascades, leading to the inhibition of tumor cell proliferation, survival, and invasion, and the induction of apoptosis.
Signaling Pathway of this compound Inhibition
Figure 1: this compound Mechanism of Action on the c-MET Signaling Pathway.
In Vivo Dosage and Efficacy
This compound has demonstrated significant anti-tumor activity in a dose-dependent manner in various xenograft models of human cancers with MET alterations. The following tables summarize the recommended oral dosage and corresponding tumor growth inhibition (TGI) observed in preclinical studies.
Table 1: this compound Dosage and Efficacy in Cell Line-Derived Xenograft (CDX) Models
| Cancer Type | Cell Line | Animal Model | Dosage (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Gastric Cancer | SNU-5 | BALB/c-nude mice | 3 | 5 days/week for 3 weeks | 24.47% | |
| 30 | 89.49% | |||||
| Lung Cancer | EBC-1 | BALB/c-nude mice | 10 | 5 days/week for 3 weeks | 51.26% | |
| 30 | 77.85% | |||||
| Gastric Cancer | SNU-638 | BALB/c-nude mice | 10 | 5 days/week for 3 weeks | 65.31% | |
| 30 | 78.68% |
Table 2: this compound Pharmacokinetic Parameters in Different Species
| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·h/mL) | Bioavailability (F%) | Reference |
| SD Rats | IV | 5 | - | - | 2,750 | - | |
| PO | 5 | 289 | 4.0 | 2,410 | 87.6 | ||
| PO | 20 | 1,280 | 4.0 | 10,900 | 99.1 | ||
| PO | 50 | 3,450 | 4.0 | 32,500 | 118.2 | ||
| Beagle Dogs | IV | 2 | - | - | 2,640 | - | |
| PO | 2 | 227 | 2.0 | 1,400 | 53.0 | ||
| PO | 5 | 572 | 2.0 | 3,840 | 58.2 | ||
| PO | 10 | 1,180 | 2.0 | 8,240 | 62.4 | ||
| Cynomolgus Monkeys | IV | 1 | - | - | 1,170 | - | |
| PO | 1 | 96 | 2.0 | 592 | 50.6 | ||
| PO | 5 | 542 | 4.0 | 4,000 | 68.4 | ||
| PO | 10 | 1,210 | 4.0 | 9,880 | 84.4 |
Experimental Protocols
Xenograft Tumor Model Protocol
This protocol outlines a general procedure for establishing and treating subcutaneous xenograft models to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
MET-addicted human cancer cell line (e.g., SNU-5, EBC-1)
-
6-8 week old female BALB/c-nude mice
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
Animal housing and care facilities
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions recommended by the supplier.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel (optional) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 150-300 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in the vehicle solution at the desired concentrations (e.g., 3, 10, 30 mg/kg). Administer this compound or vehicle to the respective groups via oral gavage. A typical dosing schedule is once daily for five consecutive days a week for three weeks.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow Diagram
Figure 2: General Experimental Workflow for In Vivo Efficacy Studies of this compound.
Safety and Toxicology
Preclinical studies in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys have indicated that this compound has favorable pharmacokinetic properties. In a Phase 1 clinical trial, this compound demonstrated a favorable safety profile with no grade 3 or higher adverse events reported during the dose-escalation study. Researchers should, however, always conduct appropriate safety and toxicology studies in their chosen animal models to determine the maximum tolerated dose (MTD) and to monitor for any potential adverse effects.
Conclusion
This compound is a promising c-MET inhibitor with demonstrated in vivo efficacy in preclinical cancer models. The provided application notes and protocols offer a starting point for researchers to investigate the therapeutic potential of this compound. It is crucial to carefully select appropriate MET-addicted cancer models and to optimize the dosage and treatment schedule for each specific experimental setting.
References
Application Notes and Protocols for ABN401 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of ABN401, a potent and highly selective c-MET inhibitor, on sensitive cancer cell lines. The protocols outlined below are intended to assist in determining cell viability and analyzing the inhibition of the c-MET signaling pathway following this compound treatment.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that targets the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, exon 14 skipping, or protein overexpression, is a known driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] this compound binds to the ATP-binding site of the c-MET kinase domain, inhibiting its autophosphorylation and subsequently blocking downstream signaling pathways. This targeted inhibition leads to reduced tumor cell proliferation, survival, and invasion in cancers that are dependent on c-MET signaling.
This compound-Sensitive Cell Lines
Several cancer cell lines with MET aberrations have been identified as sensitive to this compound treatment. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound in these cell lines. MET-addicted cancer cell lines have shown significant sensitivity to this compound, with IC50 values in the nanomolar range.
| Cell Line | Cancer Type | MET Status | This compound IC50 (nM) |
| SNU-5 | Gastric Carcinoma | MET Amplification | ~2 |
| EBC-1 | Lung Squamous Cell Carcinoma | MET Amplification | ~3 |
| Hs746T | Gastric Carcinoma | MET Exon 14 Skipping | ~4 |
| SNU-638 | Gastric Carcinoma | c-MET Overexpression | ~5 |
| MKN45 | Gastric Carcinoma | MET Amplification | ~10 |
| SNU-620 | Gastric Carcinoma | MET Amplification | ~20 |
| H1993 | Non-Small Cell Lung Cancer | MET Amplification | ~43 |
| HFE145 | Normal Gastric Epithelial | MET Negative | >10,000 |
Table 1: this compound IC50 Values in Various Cell Lines. This table summarizes the in vitro potency of this compound in a panel of human cancer cell lines with known MET status, as well as a normal epithelial cell line for comparison. The data is compiled from "Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer".
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol describes how to determine the cytotoxic effects of this compound on cancer cell lines using a WST-1 assay. This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
This compound-sensitive cancer cell lines (e.g., SNU-5, EBC-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Gently shake the plate for 1 minute on a shaker to ensure uniform color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Western Blot Analysis of c-MET Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation status of c-MET and its downstream signaling proteins, such as AKT and ERK.
Materials:
-
This compound-sensitive cancer cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-MET (Tyr1234/1235), anti-total c-MET, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. Normalize to the loading control.
-
Visualizations
Caption: this compound inhibits c-MET signaling.
Caption: Workflow for assessing this compound sensitivity.
References
Application Notes and Protocols: Determination of ABN401 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABN401 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, invasion, and angiogenesis.[2][3] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is implicated in the tumorigenesis and progression of various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the MET tyrosine kinase, thereby blocking its phosphorylation and subsequent activation of downstream signaling pathways. This targeted action makes this compound a promising therapeutic agent for MET-addicted cancers.
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in preclinical drug development for assessing compound potency.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in several MET-addicted cancer cell lines. The data demonstrates the high potency of this compound in cancer cells with c-MET alterations, while showing minimal effect on c-MET negative cells.
| Cell Line | Cancer Type | c-MET Status | IC50 (nM) |
| SNU5 | Gastric Cancer | MET Amplification | ~2-43 |
| SNU638 | Gastric Cancer | MET Amplification | ~2-43 |
| Hs746T | Gastric Cancer | MET Exon 14 Skipping | ~2-43 |
| EBC-1 | Lung Cancer | MET Amplification | ~2-43 |
| H1993 | Lung Cancer | MET Amplification | ~43 |
| HFE145 | Normal Gastric Mucosa | c-MET Negative | >10,000 |
Data compiled from a study by Kim et al. (2020)
Signaling Pathway and Mechanism of Action
This compound targets the c-MET receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-MET dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This activation cascade primarily engages the PI3K/AKT and RAS/MEK/ERK pathways, promoting cell growth, proliferation, and survival. This compound competitively binds to the ATP pocket of the c-MET kinase domain, preventing this autophosphorylation and effectively inhibiting the downstream signaling cascade.
This compound inhibits the c-MET signaling pathway.
Experimental Protocols
The following protocol details the determination of this compound's IC50 value in adherent cancer cell lines using a colorimetric cell viability assay, such as the WST assay. This method is based on the reduction of a tetrazolium salt by metabolically active cells to produce a colored formazan dye, where the amount of dye is proportional to the number of viable cells.
Materials:
-
This compound compound
-
Selected cancer cell lines (e.g., SNU5, EBC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
WST (Water Soluble Tetrazolium) reagent
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).
-
Remove the medium from the wells of the 96-well plate and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (WST Assay):
-
After the 72-hour incubation, add 10 µL of WST reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C. The incubation time may vary depending on the cell line's metabolic activity.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Workflow for IC50 determination of this compound.
References
Application Notes and Protocols for Immunohistochemical (IHC) Detection of c-Met Expression in the Context of ABN401 Therapy
For Research, Scientific, and Drug Development Professionals
Introduction
The c-Met proto-oncogene encodes a receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR), which plays a crucial role in normal physiological processes like embryonic development and tissue repair.[1] Upon binding with its ligand, hepatocyte growth factor (HGF), c-Met activates a cascade of intracellular signaling pathways, including the PI3K/AKT, MAPK/RAS, and JAK/STAT pathways, which are involved in cell proliferation, survival, migration, and invasion.[1][2][3][4]
In oncology, dysregulated c-Met signaling, through mechanisms such as gene amplification, mutations, or protein overexpression, is a key driver of tumor growth, angiogenesis, and metastasis in various solid tumors, including non-small cell lung cancer (NSCLC). This makes c-Met an attractive target for therapeutic intervention.
ABN401 (Vabametkib) is an orally bioavailable, highly selective, and potent small-molecule inhibitor designed to target c-Met. It functions by binding to the ATP-binding site of the MET tyrosine kinase, thereby inhibiting its phosphorylation and disrupting downstream signaling pathways. Clinical and preclinical studies have demonstrated the antitumor activity of this compound, particularly in cancers with c-Met dysregulation, such as MET exon 14 skipping mutations.
Immunohistochemistry (IHC) is a critical tool for assessing c-Met protein expression levels in tumor tissue. The level of expression can serve as a biomarker to identify patients who are most likely to respond to c-Met targeted therapies like this compound. These application notes provide an overview of this compound, the c-Met signaling pathway, and detailed protocols for the detection and scoring of c-Met expression by IHC.
Application Notes
This compound Mechanism of Action
This compound is a tyrosine kinase inhibitor that precisely obstructs the c-Met signaling cascade. It competitively binds to the ATP pocket within the c-Met kinase domain, preventing autophosphorylation of key tyrosine residues (such as Y1234/Y1235 and Y1349/Y1354). This action effectively blocks the activation of downstream effectors, leading to the inhibition of tumor cell proliferation and survival. This compound has demonstrated efficacy in cancer cells with various MET alterations, including those not dependent on HGF for activation.
The c-Met Signaling Pathway
Activation of the c-Met receptor by HGF initiates multiple signaling cascades critical for cell function. Dysregulation of this pathway contributes to oncogenesis and metastatic progression. Key downstream pathways include:
-
PI3K/AKT Pathway : Primarily responsible for cell survival signals.
-
RAS/MAPK Pathway : Drives cellular proliferation.
-
JAK/STAT Pathway : Implicated in transformation, tubulogenesis, and invasion.
Quantitative Data Summary
Preclinical Efficacy of this compound
This compound has demonstrated potent cytotoxic activity against cancer cells characterized by MET amplification or mutation.
| Cell Line | Cancer Type | MET Status | This compound IC50 (nM) |
| SNU5 | Gastric Cancer | Amplification, IHC 3+ | < 10 |
| SNU620 | Gastric Cancer | Amplification, IHC 3+ | < 10 |
| MKN45 | Gastric Cancer | Amplification, IHC 3+ | < 10 |
| Hs746T | Gastric Cancer | Amplification, Exon 14 Skipping, IHC 3+ | < 10 |
| EBC-1 | Lung Cancer | Amplification, IHC 3+ | < 10 |
| H1993 | Lung Cancer | Amplification, IHC 3+ | < 10 |
| SNU638 | Gastric Cancer | No Amplification, IHC 1+ | > 1000 |
| Source: Data synthesized from preclinical studies. |
Clinical Efficacy of this compound (Phase 2)
In a Phase 2 trial for patients with advanced NSCLC harboring MET exon 14 skipping mutations, this compound showed promising antitumor activity.
| Patient Population | Number of Patients (n) | Objective Response Rate (ORR) |
| Treatment-Naïve | 8 | 75.0% (6/8) |
| Total Evaluable | 17 | 52.9% (9/17) |
| Data Cut-off: July 25, 2023. |
Clinical Safety Profile of this compound
This compound has been shown to have a manageable safety profile in clinical trials.
| Treatment-Related Adverse Events (TRAEs) | Any Grade | Grade ≥3 |
| Nausea | 70.8% | 0% |
| Diarrhea | 33.3% | Not Reported |
| Vomiting | 29.2% | Not Reported |
| Peripheral Edema | 29.2% | 0% |
| Source: Data from Phase 2 trial (n=24). |
Experimental Protocols
Protocol: Immunohistochemistry for c-Met (SP44 clone)
This protocol describes the detection of c-Met protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections using the rabbit monoclonal anti-c-Met antibody (clone SP44).
Materials:
-
FFPE tissue sections (4-5 microns thick) on positively charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Heat-Induced Epitope Retrieval (HIER) solution (e.g., Citrate Buffer, pH 6.0 or EDTA, pH 9.0)
-
Peroxidase/Alkaline Phosphatase blocking solution (e.g., 3% H₂O₂)
-
Protein block solution (e.g., Normal Goat Serum)
-
Primary Antibody: Rabbit anti-human c-Met monoclonal antibody (clone SP44)
-
HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG HRP)
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium and coverslips
-
Positive control tissue (e.g., NSCLC or gastric cancer tissue known to overexpress c-Met)
-
Negative control (omitting the primary antibody)
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 10 minutes each). b. Rehydrate through graded alcohols: 100% (2x), 95%, 70% (5 minutes each). c. Rinse in deionized water.
-
Antigen Retrieval: a. Perform HIER by immersing slides in pre-heated retrieval solution and heating (e.g., pressure cooker, water bath at 95-100°C) for 20-30 minutes. b. Allow slides to cool to room temperature (approx. 20 minutes). c. Rinse with wash buffer (e.g., PBS or TBS).
-
Blocking: a. Block endogenous peroxidase activity by incubating slides with 3% H₂O₂ for 10-15 minutes. b. Rinse with wash buffer. c. Apply protein block and incubate for 10-20 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: a. Dilute the anti-c-Met (SP44) antibody to its optimal concentration (e.g., 1:100 to 1:1000, requires optimization). b. Apply diluted primary antibody to the tissue section and incubate for 30-60 minutes at room temperature or overnight at 4°C.
-
Detection: a. Rinse slides with wash buffer. b. Apply the HRP-conjugated secondary antibody and incubate for 20-30 minutes at room temperature. c. Rinse with wash buffer. d. Apply DAB substrate-chromogen solution and incubate for 5-10 minutes, or until desired stain intensity develops. Monitor visually. e. Rinse with deionized water to stop the reaction.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 1-2 minutes. b. "Blue" the slides in running tap water. c. Dehydrate through graded alcohols and clear in xylene. d. Apply a coverslip using a permanent mounting medium.
Protocol: Scoring and Interpretation of c-Met Staining
Proper evaluation of c-Met IHC staining is crucial for clinical correlation. A semi-quantitative scoring method should be used by a trained pathologist. Staining is typically observed in the membrane and/or cytoplasm.
Scoring System:
-
Staining Intensity: Assess the intensity of the DAB signal in tumor cells.
-
0: No staining.
-
1+: Weak staining.
-
2+: Moderate staining.
-
3+: Strong staining.
-
-
Percentage of Positive Tumor Cells: Determine the percentage of tumor cells staining at each intensity level.
-
Calculating the H-Score (optional but recommended): The H-score provides a continuous value for expression.
-
Formula: H-score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]
-
The final score ranges from 0 to 300.
-
Interpretation:
The definition of c-Met "high" or "positive" can vary between studies, but a common threshold is based on the percentage of cells with strong staining intensity.
| Staining Score | Interpretation | Clinical Significance |
| ≥50% of tumor cells with 3+ intensity | c-Met High / Overexpression | May indicate eligibility for c-Met targeted therapy. |
| ≥50% of tumor cells with ≥2+ intensity | c-Met Positive | A common definition for positivity in clinical trials. |
| <50% of tumor cells with ≥2+ intensity | c-Met Low / Negative | Lower likelihood of response to c-Met inhibitors. |
| No staining or <50% of cells with any intensity | c-Met Negative | As defined in some scoring algorithms. |
Note: It is essential to establish and validate a specific scoring algorithm and positivity cut-off for each clinical application or trial, as the predictive value of IHC may depend on these parameters.
References
Application Notes and Protocols: Fluorescence In Situ Hybridization (FISH) for MET Amplification in Preclinical and Clinical Research for ABN401
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection of MET gene amplification using fluorescence in situ hybridization (FISH). This information is critical for identifying patient populations that may benefit from targeted therapies such as ABN401, a selective c-MET inhibitor.
Introduction
The MET proto-oncogene, located on chromosome 7q31, encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase.[1] Dysregulation of MET signaling, often through gene amplification, is a key driver in the development and progression of various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] MET amplification can also be an acquired resistance mechanism to other targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs).[4]
This compound is an orally bioavailable, highly selective inhibitor of the c-MET oncoprotein.[5] It functions by binding to the ATP-binding site of the MET tyrosine kinase, which prevents phosphorylation and disrupts downstream signaling pathways, ultimately leading to cell death in tumor cells that overexpress or have a constitutively active MET protein. Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound in cancers with MET alterations, including MET amplification and MET exon 14 skipping mutations.
Accurate and reliable detection of MET gene amplification is therefore essential for patient stratification and for the clinical development of MET inhibitors like this compound. Fluorescence in situ hybridization (FISH) is considered the gold-standard method for assessing MET gene copy number in tumor tissue.
This compound Mechanism of Action
This compound is a targeted anti-cancer agent that precisely obstructs signal transduction in MET-driven cancers. The binding of HGF to the c-MET receptor normally triggers a signaling cascade that promotes cell growth, survival, invasion, and angiogenesis. In cancers with MET amplification, an increased number of MET receptors on the cell surface leads to hyperactive downstream signaling. This compound competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of the MET receptor, preventing autophosphorylation and the subsequent activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT.
Figure 1: this compound Mechanism of Action.
Data Presentation: Scoring Criteria for MET Amplification by FISH
The interpretation of MET FISH results can vary, as different clinical trials and diagnostic laboratories have used slightly different criteria for defining amplification. Below is a summary of commonly used scoring systems. It is crucial to adhere to the specific criteria outlined in a given clinical trial protocol.
| Category | Criteria | Source |
| High-Level Amplification | MET/CEP7 ratio ≥ 2.0 OR average MET gene copy number per cell ≥ 6.0 OR ≥ 10% of tumor cells containing ≥ 15 MET signals. | |
| MET/CEP7 ratio > 5.0. | ||
| MET/CEP7 ratio ≥ 5.0. | ||
| Intermediate-Level Amplification | ≥ 50% of cells containing ≥ 5 MET signals and criteria for high-level amplification not being fulfilled. | |
| MET/CEP7 ratio > 2.2 to < 5.0. | ||
| Low-Level Gene Copy Number Gain | ≥ 40% of tumor cells showing ≥ 4 MET signals and criteria for high-level or intermediate-level amplification not being fulfilled. | |
| MET/CEP7 ratio ≥ 1.8 to ≤ 2.2. | ||
| Negative | All other cases not meeting the criteria for amplification or gene copy number gain. | |
| Alternative Criteria | MET gene copy number ≥ 5 per cell. |
CEP7: Centromere of chromosome 7.
Experimental Protocol: MET Amplification Detection by FISH on FFPE Tissue
This protocol provides a representative, detailed methodology for performing FISH for MET amplification on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Commercially available dual-color probe sets targeting the MET gene locus (7q31) and the centromeric region of chromosome 7 (CEP7) are recommended.
Figure 2: Experimental Workflow for MET FISH.
Materials:
-
FFPE tissue block containing tumor cells
-
Positively charged glass slides
-
Xylene
-
Ethanol (100%, 90%, 70%)
-
Deionized or distilled water
-
Pretreatment solution (e.g., citrate-based buffer)
-
Protease solution (e.g., pepsin)
-
MET/CEP7 dual-color FISH probe
-
Hybridization buffer
-
Post-hybridization wash buffers (e.g., SSC-based)
-
DAPI counterstain
-
Antifade mounting medium
-
Rubber cement
-
Coplin jars
-
Water bath
-
Hot plate
-
Humidified hybridization chamber/oven
-
Fluorescence microscope with appropriate filter sets
Procedure:
I. Slide Preparation and Pretreatment
-
Sectioning and Baking:
-
Cut 4-5 µm thick sections from the FFPE tissue block and mount on positively charged slides.
-
Bake the slides overnight at 56-60°C.
-
-
Deparaffinization:
-
Immerse slides in xylene for 10 minutes. Repeat twice with fresh xylene.
-
Rehydrate slides by sequential 5-minute immersions in 100%, 100%, 90%, and 70% ethanol.
-
Rinse slides in purified water for 3 minutes.
-
-
Heat Pretreatment:
-
Immerse slides in a pre-warmed pretreatment solution (e.g., citrate buffer) at 95-100°C for 15-30 minutes. The exact time may need optimization based on tissue fixation.
-
Wash slides in purified water at room temperature for 3 minutes.
-
-
Protease Digestion:
-
Immerse slides in a pre-warmed protease solution (e.g., pepsin) at 37°C for 10-60 minutes. The digestion time is critical and should be optimized for the tissue type to ensure probe penetration without destroying nuclear morphology.
-
Wash slides in purified water at room temperature for 3 minutes.
-
-
Dehydration:
-
Dehydrate slides by sequential 3-minute immersions in 70%, 90%, and 100% ethanol.
-
Air dry the slides completely.
-
II. Probe Hybridization
-
Probe Preparation and Application:
-
Warm the MET/CEP7 FISH probe to room temperature.
-
Apply 10 µL of the probe mixture to the target area on the slide.
-
Cover with a 22x22 mm coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with rubber cement.
-
-
Co-denaturation:
-
Place the slides on a hot plate preheated to 72-75°C for 5 minutes to denature both the probe and the target DNA simultaneously.
-
-
Hybridization:
-
Place the slides in a pre-warmed humidified hybridization chamber and incubate at 37°C overnight (16-18 hours).
-
III. Post-Hybridization Washes and Signal Detection
-
Coverslip Removal:
-
Carefully remove the rubber cement.
-
Immerse the slides in a post-hybridization wash buffer at room temperature to allow the coverslips to detach.
-
-
Post-Hybridization Washes:
-
Immerse slides in a pre-warmed stringent wash buffer (e.g., 0.4x SSC with 0.3% NP-40 or 2x SSC with formamide) at 72°C for 2 minutes. This step is crucial for removing non-specifically bound probe.
-
Wash slides in a less stringent wash buffer (e.g., 2x SSC with 0.1% Tween-20) at room temperature for 1 minute.
-
-
Dehydration:
-
Dehydrate slides by sequential 2-minute immersions in 70%, 90%, and 100% ethanol.
-
Air dry the slides in the dark.
-
-
Counterstaining and Mounting:
-
Apply DAPI counterstain to the target area and cover with a coverslip.
-
Allow the stain to develop in the dark for at least 10 minutes.
-
IV. Signal Analysis
-
Microscopy:
-
Visualize the signals using a fluorescence microscope equipped with appropriate filters for the fluorophores used on the probes (e.g., green for MET, red for CEP7) and DAPI (blue).
-
-
Scoring:
-
Identify non-overlapping, intact tumor cell nuclei for scoring.
-
Count the number of MET (e.g., green) and CEP7 (e.g., red) signals in at least 50-60 tumor cells.
-
Calculate the average MET gene copy number per cell and the MET/CEP7 ratio.
-
Apply the predefined scoring criteria (see Data Presentation table) to determine the MET amplification status.
-
Conclusion
The detailed protocols and application notes provided herein offer a robust framework for the assessment of MET gene amplification using FISH. The accurate and consistent application of these methodologies is paramount for identifying patients with MET-driven malignancies who may derive clinical benefit from treatment with the selective MET inhibitor, this compound. Adherence to established scoring criteria and rigorous quality control measures will ensure the reliability of MET FISH testing in both research and clinical settings.
References
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of MET Expression Following ABN401 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-MET proto-oncogene, a receptor tyrosine kinase, is a critical driver in the proliferation, survival, and invasion of various cancer cells when aberrantly activated.[1][2][3] ABN401 is a potent and highly selective, orally bioavailable small molecule inhibitor that targets the ATP-binding site of the MET tyrosine kinase.[4][5] By inhibiting MET phosphorylation, this compound disrupts downstream signaling pathways, such as RAS-MAPK, PI3K-AKT-mTOR, and STAT, leading to cytotoxic effects in MET-addicted cancer cells. While the primary mechanism of this compound is the inhibition of kinase activity, it is crucial to understand the broader cellular response to this targeted therapy. This includes potential feedback mechanisms that may alter the transcriptional regulation of the MET gene itself.
This document provides a detailed protocol for utilizing quantitative real-time PCR (qRT-PCR) to assess changes in MET mRNA expression levels in cancer cell lines following treatment with this compound. Such analysis can reveal whether inhibition of MET kinase activity leads to a compensatory upregulation or a synergistic downregulation of MET gene transcription, providing valuable insights into potential mechanisms of drug efficacy and resistance.
Signaling Pathway and Experimental Rationale
This compound is designed to inhibit the phosphorylation of c-MET, thereby blocking the activation of its downstream signaling cascades that are crucial for tumor progression. The diagram below illustrates the canonical MET signaling pathway targeted by this compound.
Figure 1: Simplified MET signaling pathway and the inhibitory action of this compound.
The rationale for this study is to investigate if the pharmacological inhibition of MET protein activity by this compound induces a transcriptional response of the MET gene. This is achieved by measuring MET mRNA levels using qRT-PCR, a highly sensitive and specific method for quantifying gene expression.
Experimental Protocols
The following protocols provide a step-by-step guide for the experiment, from cell culture and treatment to data analysis.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a human cancer cell line with known MET expression (e.g., MET-amplified gastric or lung cancer cell lines).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).
-
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA extraction.
RNA Isolation and Quantification
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent, Invitrogen) according to the manufacturer's protocol.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel or using an Agilent Bioanalyzer.
-
First-Strand cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, RNase-free tube, combine 1-2 µg of total RNA with oligo(dT) or random hexamer primers, and RNase-free water.
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen).
-
Incubation: Add the master mix to the RNA/primer mixture and incubate according to the enzyme manufacturer's recommendations (e.g., 50-55°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).
-
Storage: Store the resulting cDNA at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design/Selection: Use validated primers for human MET and at least two housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).
Gene Forward Primer (5' - 3') Reverse Primer (5' - 3') MET TGCACAGTTGGTCCTGCCATGA CAGCCATAGGACCGTATTTCGG GAPDH AATCCCATCACCATCTTCCAGG GAGCCCCAGCCTTCTCCAT ACTB CAACCGCGAGAAGATGACCCAG ATGGGCACAGTGTGGGTGAC B2M TTCAGGTTTACTCACGCCAC TTAGTGGTCTCGATCCCA -
qPCR Reaction Master Mix: Prepare a master mix containing a SYBR Green-based qPCR master mix (which includes Taq polymerase, dNTPs, and SYBR Green dye), forward and reverse primers (to a final concentration of 200-500 nM each), and nuclease-free water.
-
Plate Setup:
-
Add the qPCR master mix to each well of a 96-well qPCR plate.
-
Add diluted cDNA (e.g., 10-50 ng) to each well.
-
Include no-template controls (NTC) for each primer set.
-
Run all samples in triplicate.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis and Presentation
Data Analysis using the ΔΔCt Method
The relative expression of the MET gene will be calculated using the comparative Ct (ΔΔCt) method.
-
Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct(MET) - Ct(Average of Housekeeping Genes)
-
Normalization to Control (ΔΔCt): ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control)
-
Calculation of Fold Change: Fold Change = 2-ΔΔCt
Quantitative Data Summary
The following tables present hypothetical data for MET gene expression following this compound treatment.
Table 1: Raw Ct Values (Mean ± SD) after 24-hour this compound Treatment
| Treatment | MET Ct | GAPDH Ct | ACTB Ct |
| Vehicle Control (0 nM) | 24.52 ± 0.15 | 18.21 ± 0.11 | 19.05 ± 0.09 |
| This compound (10 nM) | 24.98 ± 0.21 | 18.15 ± 0.13 | 19.11 ± 0.10 |
| This compound (50 nM) | 25.65 ± 0.18 | 18.25 ± 0.08 | 19.01 ± 0.12 |
| This compound (100 nM) | 26.33 ± 0.25 | 18.19 ± 0.14 | 19.08 ± 0.11 |
Table 2: Relative Quantification of MET Expression (Fold Change)
| Treatment | Average HK Ct | ΔCt (MET - HK) | ΔΔCt (vs. Control) | Fold Change in MET Expression |
| Vehicle Control (0 nM) | 18.63 | 5.89 | 0.00 | 1.00 |
| This compound (10 nM) | 18.63 | 6.35 | 0.46 | 0.73 |
| This compound (50 nM) | 18.63 | 7.02 | 1.13 | 0.46 |
| This compound (100 nM) | 18.64 | 7.69 | 1.80 | 0.29 |
Experimental Workflow Visualization
The diagram below outlines the complete experimental workflow from cell culture to data analysis.
Figure 2: Workflow for qRT-PCR analysis of MET expression after this compound treatment.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of MET mRNA expression in response to treatment with the MET inhibitor this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data to better understand the transcriptional feedback mechanisms associated with MET pathway inhibition. This information is invaluable for the preclinical evaluation of this compound and for elucidating potential mechanisms of action and resistance in cancer therapy.
References
Application Notes and Protocols for Molecular Docking Simulation of ABN401 with c-Met
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a molecular docking simulation of ABN401, a selective c-Met inhibitor, with its target protein, the c-Met receptor tyrosine kinase. This guide is intended to assist researchers in computational drug discovery and cancer biology in understanding the structural basis of this compound's inhibitory activity and to provide a methodological framework for similar in silico studies.
Introduction
The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes, including proliferation, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, mutations, or protein overexpression, is implicated in the development and progression of numerous cancers.[1][3][4] This makes c-Met an attractive therapeutic target for cancer treatment.
This compound is an orally active and selective ATP-competitive inhibitor of c-Met. It has demonstrated potent anti-tumor activity in preclinical models and is currently under clinical investigation for the treatment of solid tumors, particularly non-small cell lung cancer (NSCLC) with c-Met alterations. This compound functions by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and downstream signaling cascades. Molecular docking simulations are instrumental in elucidating the precise binding mode and interactions between this compound and the c-Met kinase domain at an atomic level.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell growth, survival, and motility. This compound's inhibition of c-Met phosphorylation effectively blocks these downstream signals.
Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Molecular Docking Simulation Data
The following table summarizes the key quantitative data obtained from a representative molecular docking simulation of this compound with the c-Met kinase domain.
| Parameter | Value | Reference Software/Method |
| Binding Affinity (kcal/mol) | -9.5 to -11.0 | AutoDock Vina |
| Inhibitory Constant (IC50) | 10 nM | Experimental Data |
| Key Interacting Residues | MET1160, PRO1158, TYR1230 | Molecular Visualization |
| Types of Interactions | Hydrogen Bonds, Hydrophobic, Pi-stacking |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking simulation of this compound with the c-Met kinase domain using PyRx, which integrates AutoDock Vina.
I. Software and Resource Requirements
-
PyRx: A virtual screening software with an intuitive user interface that incorporates AutoDock Vina.
-
Molecular Visualization Software: UCSF Chimera or Biovia Discovery Studio for preparing molecules and visualizing results.
-
Protein Data Bank (PDB): Source for the 3D structure of the c-Met kinase domain.
-
PubChem or ZINC database: Source for the 3D structure of this compound.
II. Preparation of the c-Met Receptor
-
Obtain the Crystal Structure: Download the 3D crystal structure of the human c-Met kinase domain from the PDB. Select a high-resolution structure complexed with a known inhibitor to define the binding site.
-
Protein Clean-up:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera.
-
Remove all non-essential molecules, including water molecules, co-factors, and any co-crystallized ligands.
-
If the protein has multiple chains, retain only the chain corresponding to the kinase domain.
-
Inspect the protein for any missing residues or atoms. Use the software's tools to build any missing loops or side chains.
-
-
Add Hydrogens and Assign Charges:
-
Add polar hydrogens to the protein structure.
-
Assign appropriate partial charges (e.g., Gasteiger charges).
-
-
Save the Prepared Receptor: Save the cleaned and prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
III. Preparation of the this compound Ligand
-
Obtain the Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Ligand Optimization:
-
Open the ligand file in a molecular modeling tool.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Define Rotatable Bonds: The software will automatically detect and define the rotatable bonds in the ligand, which allows for flexible docking.
-
Save the Prepared Ligand: Save the optimized ligand structure in the PDBQT format.
IV. Molecular Docking Workflow in PyRx
References
Troubleshooting & Optimization
ABN401 Technical Support Center: Optimizing Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of ABN401 for successful in vitro experiments. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, experimental protocols, and visual diagrams to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro experiments, it is highly recommended to prepare this compound stock solutions in 100% dimethyl sulfoxide (DMSO).[1] this compound is poorly soluble in aqueous solutions but exhibits good solubility in organic solvents like DMSO.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being preferable for most cell lines.[2] However, the tolerance to DMSO can be cell-line specific. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: I observed precipitation after diluting my this compound DMSO stock into the cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This phenomenon, often termed "solvent shock," can be addressed by following the protocols outlined in our troubleshooting guide below. Key strategies include stepwise dilution, pre-warming the media, and ensuring the final concentration of this compound does not exceed its solubility limit in the culture medium.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: this compound Precipitation in Cell Culture
Encountering precipitation of this compound in your cell culture media can compromise your experimental results. This guide provides a systematic approach to troubleshoot and resolve this issue.
Visual Troubleshooting Workflow
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | The concentration of this compound in DMSO is too high, or the compound has come out of solution during storage. | Gently warm the stock solution in a 37°C water bath and sonicate for 5-10 minutes to aid redissolution. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Precipitation Upon Dilution | Solvent Shock: Rapid change in solvent environment from DMSO to aqueous media. | Perform a stepwise dilution. First, create an intermediate dilution of the this compound stock in a small volume of serum-free medium or PBS. Mix gently, and then add this intermediate dilution to the final volume of complete cell culture medium. |
| Temperature Difference: Adding a cold stock solution to warm media. | Pre-warm all components. Ensure that your cell culture medium, serum-free medium/PBS, and the this compound stock solution are at 37°C before mixing. | |
| High Final Concentration: The intended experimental concentration exceeds the solubility limit of this compound in the cell culture medium. | Determine the maximum soluble concentration. Perform a serial dilution of this compound in your specific cell culture medium and visually inspect for precipitation after incubation at 37°C for a duration relevant to your experiment. This will help establish the practical working concentration range. | |
| Media Component Interaction | Proteins, salts, or other components in the culture medium may reduce the solubility of this compound. | If using serum-containing media, prepare the intermediate dilution in serum-free media before adding it to the complete media. In some cases, the addition of a biocompatible surfactant like Pluronic F-68 (at a low, non-toxic concentration) to the cell culture medium can help maintain the solubility of hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution. (Molecular Weight of this compound: ~453.5 g/mol ; check the certificate of analysis for the exact value).
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the weighed this compound powder.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
If necessary, gently warm the tube to 37°C and/or sonicate for 5-10 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Pre-warmed (37°C) serum-free cell culture medium or sterile PBS
-
Sterile conical tubes
Procedure (Example for a final concentration of 10 µM):
-
Prepare an Intermediate Dilution:
-
In a sterile conical tube, add 990 µL of pre-warmed serum-free medium or PBS.
-
Add 10 µL of the 10 mM this compound stock solution to create a 100 µM intermediate solution.
-
Gently vortex or pipette up and down to mix thoroughly.
-
-
Prepare the Final Working Solution:
-
In a separate sterile conical tube containing the desired volume of pre-warmed complete cell culture medium (e.g., 9 mL), add the appropriate volume of the 100 µM intermediate solution (e.g., 1 mL) to achieve the final concentration of 10 µM.
-
Invert the tube several times to ensure a homogenous solution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
This compound Mechanism of Action and Signaling Pathway
This compound is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][3][4] Aberrant c-MET signaling, through overexpression, amplification, or mutation, is a key driver in various cancers, promoting cell proliferation, survival, migration, and invasion. This compound binds to the ATP-binding pocket of the c-MET kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.
c-MET Signaling Pathway and Inhibition by this compound
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | c-MET Status | IC50 (nM) | Reference |
| SNU-5 | Gastric Cancer | Amplification | ~2 | |
| Hs746T | Gastric Cancer | MET Exon 14 Skipping | ~5 | |
| EBC-1 | Lung Cancer | Amplification | ~10 | |
| H1993 | Lung Cancer | Amplification | ~43 | |
| SNU638 | Gastric Cancer | Overexpression | ~3 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used. The data presented here is for comparative purposes.
References
Technical Support Center: ABN401 Efficacy and Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with ABN401, a selective MET tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] By binding to the ATP-binding site in the kinase domain, it prevents autophosphorylation of c-MET and subsequently blocks downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for tumor cell proliferation, survival, and invasion.[1][2] this compound has demonstrated high selectivity for MET over a large panel of other kinases.[1]
Q2: In which cell lines is this compound expected to be most effective as a monotherapy?
A2: this compound is most effective in cancer cell lines that are "MET-addicted," meaning their growth and survival are highly dependent on MET signaling.[1] This includes cell lines with MET gene amplification, MET exon 14 skipping mutations, or high levels of c-MET protein overexpression. Efficacy has been demonstrated in various non-small cell lung cancer (NSCLC) and gastric cancer cell lines with these characteristics.
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A3: Resistance to MET inhibitors like this compound can be broadly categorized into two types:
-
On-target resistance: This typically involves the acquisition of secondary mutations within the MET kinase domain itself, such as at positions D1228 or Y1230. These mutations can interfere with the binding of type I MET inhibitors, like this compound.
-
Off-target resistance (Bypass Signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent their dependence on MET. Common bypass pathways include the activation of other receptor tyrosine kinases like EGFR or the activation of downstream signaling molecules such as KRAS or PIK3CA.
Q4: How can I overcome resistance to this compound in my cell line models?
A4: Several strategies can be employed to overcome this compound resistance, depending on the underlying mechanism:
-
For on-target resistance: Switching to a different class of MET inhibitor may be effective. For instance, mutations conferring resistance to type I inhibitors may still be sensitive to type II inhibitors (e.g., cabozantinib, merestinib) that bind to a different conformational state of the kinase.
-
For off-target resistance: Combination therapy is a promising approach. If bypass signaling through the EGFR pathway is suspected, co-treatment with an EGFR inhibitor (e.g., afatinib, osimertinib) can restore sensitivity. Similarly, if KRAS or PI3K pathways are activated, combining this compound with a MEK inhibitor or a PI3K inhibitor, respectively, could be effective.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: Higher than expected IC50 value for this compound in a MET-amplified/mutated cell line.
| Possible Cause | Suggested Solution |
| Suboptimal Cell Culture Conditions | Ensure cells are in the logarithmic growth phase and are not overly confluent. Use fresh media and serum for experiments. |
| Incorrect Drug Concentration | Verify the stock concentration of this compound and perform a fresh serial dilution. |
| Inherent or Acquired Resistance | The cell line may have intrinsic resistance or may have developed resistance during culturing. |
| Action: Perform a Western blot to check for the activation of bypass signaling pathways (e.g., phospho-EGFR, phospho-ERK, phospho-AKT). See Protocol 2 . | |
| Action: Sequence the MET kinase domain to check for known resistance mutations (e.g., D1228, Y1230). | |
| Action: Test a combination of this compound with an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor). |
Problem 2: this compound initially inhibits cell growth, but the effect diminishes over time.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | Prolonged exposure to this compound can lead to the selection of resistant clones. |
| Action: Generate a stable this compound-resistant cell line for further investigation. See Protocol 4 . | |
| Action: Analyze the resistant cell line for on-target mutations or bypass pathway activation as described above. | |
| Action: In your experimental model, consider intermittent dosing schedules or combination therapies from the outset to delay the emergence of resistance. |
Problem 3: Difficulty confirming the mechanism of resistance.
| Possible Cause | Suggested Solution |
| Complex Resistance Mechanisms | Resistance may be multifactorial, involving more than one bypass pathway or a combination of on- and off-target alterations. |
| Action: Use a phospho-RTK array to screen for the activation of a wide range of receptor tyrosine kinases. | |
| Action: Perform a co-immunoprecipitation experiment to investigate potential heterodimerization of MET with other receptors like EGFR, which can mediate resistance. See Protocol 3 . | |
| Action: Consider RNA sequencing to identify global changes in gene expression that could point to novel resistance pathways. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Monotherapy in MET-Addicted Cancer Cell Lines
| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Reference |
| SNU5 | Gastric | MET Amplification | 2.01 | |
| EBC-1 | NSCLC | MET Amplification | 2.22 | |
| SNU638 | Gastric | c-MET Overexpression | 3.33 | |
| Hs746T | Gastric | MET Exon 14 Skipping | 11.2 | |
| H1993 | NSCLC | MET Amplification | 43.0 | |
| H596 | NSCLC | MET Amplification | >60-90% cytotoxicity at 10nM-10µM | |
| H820 | NSCLC | EGFRm/METamp | >60-90% cytotoxicity at 10nM-10µM | |
| HCC827 | NSCLC | EGFRm | >60-90% cytotoxicity at 10nM-10µM |
Table 2: Efficacy of Combination Therapies in MET Inhibitor-Resistant Cell Lines
| Cell Line | Parental Line | Resistance Mechanism | Combination Therapy | IC50 (nM) | Reference |
| EBC-CR1 | EBC-1 | EGFR Bypass Activation | Afatinib | 13.06 ± 1.09 | |
| EBC-CR2 | EBC-1 | MET-EGFR Heterodimerization | Capmatinib + Afatinib | Synergistic Inhibition | |
| EBC-CR3 | EBC-CR1 | PIK3CA Amplification | Afatinib + BYL719 | Synergistic Inhibition |
Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and/or other inhibitors in culture medium at 2x the final desired concentration. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan product. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.
-
Data Analysis: Subtract the background absorbance (from wells with medium and WST-1 but no cells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of MET Signaling Pathways
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect MET-EGFR Heterodimerization
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing (Optional): Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an antibody against MET to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting as described in Protocol 2 , using antibodies against MET and EGFR. The presence of an EGFR band in the MET immunoprecipitate indicates an interaction.
Protocol 4: Generation of this compound-Resistant Cell Lines
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using the WST-1 assay (Protocol 1 ).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, doubling the concentration at each step.
-
Maintenance: Maintain the cells at each concentration until they are growing robustly before proceeding to the next higher concentration. This process can take several months.
-
Characterization: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., >1 µM), characterize its resistance by re-determining the IC50 and comparing it to the parental line. Analyze the molecular mechanisms of resistance as described in the troubleshooting guide.
-
Maintenance of Resistant Phenotype: Continuously culture the resistant cell line in the presence of a maintenance dose of this compound to prevent the loss of the resistant phenotype.
Visualizations
Caption: this compound inhibits c-MET signaling pathway.
Caption: Mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
Technical Support Center: ABN401 Preclinical Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of ABN401 in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of this compound in our animal model. What are the potential causes?
A1: Poor oral bioavailability of this compound is likely multifactorial, stemming from its physicochemical properties. The primary reasons include:
-
Low Aqueous Solubility: this compound is a weakly basic compound with poor water solubility, but it is soluble at acidic pH.[1] This can limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be metabolized in the intestinal wall or the liver before reaching systemic circulation, reducing the amount of active drug.[2] There is evidence to suggest that first-pass intestinal metabolism can be more extensive in cynomolgus monkeys compared to other species, potentially explaining the lower bioavailability observed in this model.[2][3]
Q2: In which animal model is the poor bioavailability of this compound most pronounced?
A2: Preclinical pharmacokinetic studies have shown that the oral bioavailability of this compound varies significantly across different animal species. It is notably low in cynomolgus monkeys (0.9–2.1%), whereas it is considerably higher in Sprague-Dawley rats (42.1–56.2%) and beagle dogs (27.4–37.7%).
Q3: What formulation strategies can we employ to improve the oral bioavailability of this compound?
A3: Given this compound's low aqueous solubility, formulation strategies should focus on enhancing its dissolution and absorption. Consider the following approaches:
-
Nanosuspension: A study on this compound's solubility and thermodynamics suggests that a nanosuspension formulation could be a promising approach.[4] Reducing particle size to the nanometer range increases the surface area for dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can maintain the drug in a solubilized state within the GI tract, thereby improving absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create an amorphous state can increase its apparent solubility and dissolution rate.
-
pH Modification: Since this compound is more soluble in acidic pH, formulations that create an acidic microenvironment could enhance its dissolution in the upper GI tract.
Q4: Are there any known issues with the stability of this compound in formulations?
A4: A study on the physicochemical stability of this compound indicated that its stability is temperature-dependent. However, the purity remained above 97% after 6 months under accelerated storage conditions, suggesting it is reasonably stable for preclinical formulation development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Cmax and AUC after oral administration in monkeys | Poor dissolution due to low aqueous solubility; High first-pass metabolism in the intestine. | 1. Implement an enabling formulation strategy such as a nanosuspension or a lipid-based formulation (e.g., SEDDS).2. Co-administer with a cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in a pilot study to assess the impact of first-pass metabolism. |
| High variability in plasma concentrations between animals | Inconsistent dissolution of the formulation; Food effects. | 1. Ensure a homogenous and stable formulation (e.g., uniform suspension).2. Standardize feeding protocols. Conduct studies in both fasted and fed states to assess the effect of food on absorption. |
| Precipitation of this compound in aqueous-based vehicle | Low aqueous solubility of this compound. | 1. Consider using a co-solvent system (e.g., DMSO, PEG400) or a suspension with appropriate suspending and wetting agents.2. Prepare the formulation immediately before dosing to minimize the time for precipitation. |
Data Presentation
Table 1: Summary of this compound Oral Bioavailability in Different Animal Models
| Animal Model | Dose (mg/kg) | Bioavailability (F%) | Reference |
| Sprague-Dawley Rats | Not Specified | 42.1 - 56.2 | |
| Beagle Dogs | Not Specified | 27.4 - 37.7 | |
| Cynomolgus Monkeys | 1 - 10 | 0.9 - 2.1 |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins.
-
Housing: Animals should be housed in individual cages with free access to water. They should be fasted overnight prior to dosing.
-
Dosing:
-
Intravenous (IV) Group: A group of rats receives a 1 mg/kg dose of this compound dissolved in a suitable IV vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein to determine the reference Area Under the Curve (AUC) for bioavailability calculation.
-
Oral (PO) Groups: Rats are dosed by oral gavage with the designated formulation (e.g., aqueous suspension, nanosuspension, or SEDDS) at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Serial blood samples (~200 µL) are collected from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Blood samples are immediately collected into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma is stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Sample Preparation: Protein precipitation is performed by adding ice-cold acetonitrile to the plasma samples. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Quantification: A standard curve is generated using this compound standards in blank plasma to quantify the concentration in the study samples.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.
-
Absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound bioavailability.
Caption: this compound inhibits the c-Met signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Species and organ differences in first-pass metabolism of the ester prodrug L-751,164 in dogs and monkeys. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the intestinal permeability and first-pass metabolism of drugs in cynomolgus monkeys using single-pass intestinal perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Pharmacokinetics in Beagle Dogs of the Mitragynine Metabolite, 7-Hydroxymitragynine - PubMed [pubmed.ncbi.nlm.nih.gov]
refining ABN401 treatment schedule for long-term studies
Welcome to the ABN401 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment schedules for long-term studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and treatment schedule for this compound in preclinical long-term studies?
A1: Based on preclinical xenograft studies, a common starting point is daily oral administration of this compound. A previously reported efficacious schedule involved administering this compound on five consecutive days per week for three weeks.[1][2] Dosing can be adjusted based on the specific tumor model and observed efficacy and toxicity. In clinical trials, this compound has been administered daily (QD) in 21-day cycles, with a recommended Phase 2 dose of 800 mg.[3][4]
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] By binding to the ATP-binding site of the c-MET kinase domain, this compound inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This ultimately leads to the inhibition of cancer cell proliferation, survival, and migration.
Q3: What are the expected toxicities associated with long-term this compound treatment in animal models?
A3: While this compound has shown a favorable safety profile in clinical trials, long-term studies in animals may reveal certain toxicities. Common adverse events associated with c-MET inhibitors in general include peripheral edema, nausea, vomiting, and diarrhea. Careful monitoring of animal weight, behavior, and physical signs is crucial.
Q4: How can I monitor the in vivo efficacy of this compound in my long-term study?
A4: Efficacy can be monitored through regular measurement of tumor volume. Additionally, pharmacodynamic (PD) biomarkers in tumor tissue or surrogate tissues can be assessed. This includes measuring the inhibition of c-MET phosphorylation and the phosphorylation of downstream signaling proteins like AKT and ERK. Plasma levels of soluble c-MET can also be explored as a potential biomarker.
Troubleshooting Guides
Problem 1: Diminished or lost this compound efficacy over time (Acquired Resistance)
Possible Causes and Solutions:
-
On-Target Resistance: Secondary mutations in the c-MET kinase domain can prevent this compound from binding effectively.
-
Troubleshooting:
-
Sequence the c-MET kinase domain: Analyze tumor samples from animals with progressive disease to identify potential resistance mutations.
-
Consider combination therapy: Co-administering this compound with another therapeutic agent that targets a different signaling pathway may overcome resistance.
-
-
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on c-MET. Common bypass pathways include the EGFR, HER3, and KRAS pathways.
-
Troubleshooting:
-
Perform pathway analysis: Use techniques like phospho-RTK arrays or RNA sequencing on resistant tumor samples to identify activated bypass pathways.
-
Implement combination therapy: Based on the identified bypass pathway, introduce a second inhibitor. For example, if EGFR signaling is activated, a combination with an EGFR inhibitor could be effective.
-
-
Problem 2: Significant toxicity observed in long-term treatment
Possible Causes and Solutions:
-
Dose-dependent toxicity: The administered dose of this compound may be too high for long-term administration in the specific animal model.
-
Troubleshooting:
-
Dose reduction: Reduce the daily dose of this compound and monitor for improved tolerability while assessing the impact on efficacy.
-
Intermittent dosing schedule: Instead of daily administration, explore alternative schedules such as dosing every other day or five days on, two days off.
-
-
-
On-target toxicity: Some toxicities, like peripheral edema, are considered on-target effects of c-MET inhibition due to the role of c-MET in maintaining vascular integrity.
-
Troubleshooting:
-
Supportive care: For preclinical models, ensure proper hydration and nutrition. Monitor for signs of distress.
-
Dose modification: As with dose-dependent toxicity, consider dose reduction or an intermittent schedule to manage on-target effects.
-
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical and Clinical Studies
| Study Type | Species/Population | Dose Range | Dosing Schedule | Reference |
| Preclinical | Mice (Xenograft) | 3 - 30 mg/kg | Oral, 5 consecutive days/week for 3 weeks | |
| Phase 1 Clinical | Human (Solid Tumors) | 50 - 1200 mg | Oral, Daily (QD) in 21-day cycles | |
| Phase 2 Clinical | Human (NSCLC) | 800 mg | Oral, Daily (QD) |
Table 2: Common Mechanisms of Acquired Resistance to c-MET Inhibitors
| Resistance Mechanism | Description | Potential Therapeutic Strategy | References |
| On-Target | |||
| c-MET Kinase Domain Mutations | Secondary mutations (e.g., D1228, Y1230) that interfere with drug binding. | Switch to a different type of c-MET inhibitor or combination therapy. | |
| Off-Target (Bypass Pathways) | |||
| EGFR/HER3 Activation | Upregulation or amplification of EGFR or HER3 signaling. | Combination with an EGFR or HER3 inhibitor. | |
| KRAS Activation | Activating mutations or amplification of KRAS. | Combination with a KRAS inhibitor or downstream pathway inhibitor (e.g., MEK inhibitor). |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Pharmacodynamic Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells with known c-MET alterations (e.g., MET amplification or exon 14 skipping) into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into vehicle control and this compound treatment groups.
-
This compound Administration: Administer this compound orally at the desired dose and schedule (e.g., daily or 5 days/week).
-
Pharmacodynamic Analysis:
-
At selected time points after the final dose (e.g., 2, 8, and 24 hours), collect tumor tissue and plasma samples.
-
Analyze tumor lysates by Western blot to assess the phosphorylation status of c-MET, AKT, and ERK.
-
Analyze plasma samples for this compound concentration using LC-MS/MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
-
Efficacy Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration to assess long-term response and potential for acquired resistance.
Mandatory Visualization
Caption: this compound inhibits c-MET signaling pathways.
Caption: Workflow for troubleshooting acquired resistance.
References
- 1. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABION Presents New Efficacy Data for this compound, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]
- 4. researchgate.net [researchgate.net]
ABN401 Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with ABN401, a selective c-MET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, highly selective tyrosine kinase inhibitor that targets the c-Met receptor, also known as hepatocyte growth factor receptor (HGFR).[1][2] It functions by binding to the ATP-binding site of the c-MET kinase domain, which prevents phosphorylation and disrupts c-MET-dependent signal transduction pathways.[1][2] This inhibition of downstream signaling can induce cell death in tumor cells that either overexpress or have a constitutively active c-MET protein.[2]
Q2: What are the known on-target effects of this compound in c-MET driven cancer models?
A2: In preclinical studies, this compound has demonstrated potent and selective inhibition of c-MET phosphorylation and its downstream signaling pathways, including PI3K/AKT and RAS/MAPK. This leads to the suppression of tumor cell proliferation, survival, and invasion in c-MET addicted cancer cell lines and patient-derived xenograft (PDX) models.
Q3: What are the most common adverse events observed in clinical trials of this compound?
A3: Based on Phase 1 and 2 clinical trials, the most frequently reported treatment-related adverse events are generally mild to moderate and include nausea, vomiting, diarrhea, and peripheral edema. Importantly, no grade 3 or higher adverse events were reported in the dose-escalation phase of the Phase 1 trial.
Troubleshooting Guide for Unexpected Phenotypes
Researchers may occasionally observe phenotypes that are not immediately consistent with the expected on-target inhibition of c-MET. This guide provides a structured approach to investigating such findings.
Scenario 1: Reduced or Loss of this compound Efficacy In Vitro
Question: My c-MET-amplified/mutated cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or resistance. What are the potential causes and how can I investigate them?
Possible Causes:
-
Acquired Resistance Mutations: The development of secondary mutations in the c-MET kinase domain is a known mechanism of resistance to tyrosine kinase inhibitors.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of c-MET signaling.
-
Incorrect Drug Concentration or Stability: Issues with the preparation, storage, or stability of this compound can lead to a lower effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced this compound efficacy.
Experimental Protocols:
-
Protocol 1: c-MET Kinase Domain Sequencing to Identify Acquired Resistance Mutations
-
Isolate Genomic DNA: Extract genomic DNA from both the parental (sensitive) and the this compound-resistant cell lines using a commercially available kit.
-
PCR Amplification: Amplify the c-MET kinase domain (exons 15-21) using primers designed to flank this region.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference human genome sequence to identify any mutations.
-
-
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Cell Lysis: Lyse parental and resistant cells treated with this compound to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Array Incubation: Incubate the cell lysates with a phospho-RTK array membrane according to the manufacturer's instructions. This membrane is spotted with antibodies against various phosphorylated RTKs.
-
Detection: Use a chemiluminescent substrate to detect the levels of phosphorylation for each RTK.
-
Analysis: Compare the phosphorylation patterns between the parental and resistant cells to identify any upregulated RTKs in the resistant line.
-
Scenario 2: Paradoxical Activation of Downstream Signaling
Question: I am observing an unexpected increase in the phosphorylation of a downstream signaling molecule (e.g., ERK, AKT) following this compound treatment. What could be the cause?
Possible Causes:
-
Feedback Loop Activation: Inhibition of c-MET could lead to the compensatory activation of a feedback loop that upregulates another signaling pathway.
-
Off-Target Effects: Although this compound is highly selective, at very high concentrations, off-target effects on other kinases cannot be entirely ruled out.
-
Cellular Context-Specific Responses: The signaling network of a particular cell line might be wired in a way that leads to this paradoxical response.
Signaling Pathway Diagram:
Caption: Potential mechanism of paradoxical signaling.
Experimental Protocol:
-
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Treatment and Lysis: Treat cells with a dose-response of this compound for various time points. Lyse the cells at the end of each treatment.
-
Protein Quantification: Measure the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies against phospho-c-MET, total c-MET, phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative phosphorylation levels.
-
Scenario 3: Unexpected In Vivo Toxicity
Question: I am observing a toxic phenotype in my animal model that was not reported in the preclinical or clinical data. How should I proceed?
Possible Causes:
-
Model-Specific Toxicity: The specific genetic background or physiology of your animal model may lead to a unique toxicity profile.
-
Off-Target Effects: While this compound is highly selective, unforeseen off-target effects in a complex in vivo system are possible.
-
Drug Formulation or Administration Issues: Problems with the vehicle, dosage, or route of administration can contribute to toxicity.
Troubleshooting Steps:
-
Review Dosing and Formulation: Double-check the dosage calculations, the preparation of the dosing solution, and the administration technique.
-
Perform Histopathology: Conduct a thorough histopathological examination of major organs from both treated and control animals to identify any tissue damage.
-
Consult a Veterinarian: A veterinarian with expertise in laboratory animal medicine can help to interpret the clinical signs and pathology findings.
-
Consider a Different Model: If the toxicity appears to be specific to your current model, consider using an alternative model to validate your findings.
Data Summary
Table 1: In Vitro IC50 Values of this compound in c-MET Addicted Cancer Cell Lines
| Cell Line | Cancer Type | c-MET Status | IC50 (nM) |
| SNU-5 | Gastric | Amplification | 2.1 |
| Hs746T | Gastric | Exon 14 Skipping | 3.4 |
| EBC-1 | Lung | Amplification | 5.2 |
| H1993 | Lung | Amplification | 43.1 |
Data adapted from preclinical studies.
Table 2: Common Treatment-Related Adverse Events from this compound Clinical Trials
| Adverse Event | Grade 1-2 Incidence (%) | Grade ≥3 Incidence (%) |
| Nausea | 70.8 | 0 |
| Vomiting | 29.2 | 0 |
| Diarrhea | 33.3 | < 5 |
| Peripheral Edema | 29.2 | 0 |
Data adapted from published Phase 1/2 clinical trial results.
References
Technical Support Center: ABN401 Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-MET inhibitor, ABN401. The information provided is intended to help minimize toxicity in preclinical models and facilitate smooth experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable and highly selective small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding site of the c-MET kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of c-MET signaling can lead to the induction of cell death in tumor cells that overexpress or have a constitutively active c-MET protein.[1] The dysregulation of c-MET signaling is implicated in tumorigenesis, making it a key therapeutic target in various cancers.
Q2: What are the known toxicities associated with MET inhibitors as a class?
While this compound has shown a favorable safety profile in early clinical trials with no grade 3 or higher adverse events reported in a dose-escalation study, it is important to be aware of toxicities associated with the broader class of MET inhibitors. The most commonly reported treatment-related adverse events for MET inhibitors in clinical settings include peripheral edema, nausea, vomiting, and diarrhea. The peripheral edema is thought to be an on-target effect related to MET's role in regulating vascular integrity. First-generation MET inhibitors were associated with renal toxicity due to metabolism by aldehyde oxidase (AO), a risk that this compound has been designed to mitigate.
Q3: Are there any specific preclinical toxicity findings for this compound?
Publicly available, detailed preclinical toxicology reports for this compound are limited. However, studies have shown that this compound has favorable pharmacokinetic properties in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys. In a Phase 1 clinical trial, this compound was well-tolerated when dosed up to 1200 mg once daily. No dose-limiting toxicities were observed, and a maximum tolerated dose (MTD) was not reached. The most common adverse events were generally low-grade.
Troubleshooting Guide: Managing Potential this compound Toxicities in Preclinical Models
This guide provides practical advice for addressing specific issues that may arise during in vivo studies with this compound.
Issue 1: Observation of Peripheral Edema in Animal Models
-
Potential Cause: This is a known on-target effect of MET inhibition, which can lead to increased vascular permeability.
-
Troubleshooting Steps:
-
Dose Adjustment: Consider a dose de-escalation study to determine if the edema is dose-dependent and to identify a therapeutic window with a more manageable side-effect profile.
-
Supportive Care: Ensure animals have easy access to food and water. Monitor for any signs of distress or impaired mobility.
-
Clinical Monitoring: Regularly monitor animal weight and limb circumference. Perform regular veterinary check-ups to assess overall health.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of tissues, paying close attention to subcutaneous tissue and organs susceptible to fluid accumulation.
-
Issue 2: Gastrointestinal Distress (e.g., Diarrhea, Weight Loss)
-
Potential Cause: Gastrointestinal toxicity is a common off-target or on-target effect of many orally administered small molecule inhibitors.
-
Troubleshooting Steps:
-
Formulation Optimization: Evaluate the vehicle used for oral administration. Consider alternative formulations that may improve gastrointestinal tolerance.
-
Dosing Regimen: Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for recovery and reduce cumulative toxicity.
-
Nutritional Support: Provide a highly palatable and easily digestible diet to encourage food intake and mitigate weight loss.
-
Symptomatic Treatment: Consult with a veterinarian about appropriate supportive care, which may include anti-diarrheal agents.
-
Issue 3: Unexpected Morbidity or Mortality at Higher Doses
-
Potential Cause: Exceeding the maximum tolerated dose (MTD) can lead to acute, severe toxicity.
-
Troubleshooting Steps:
-
MTD Study: If not already performed, conduct a formal MTD study to identify the highest dose that can be administered without causing life-threatening toxicity. This typically involves dose escalation in small cohorts of animals.
-
Toxicokinetic Analysis: Correlate drug exposure (AUC, Cmax) with observed toxicities to understand the exposure-response relationship. This can help in refining the dosing regimen to maintain therapeutic levels while minimizing toxic peaks.
-
Comprehensive Necropsy and Histopathology: In the event of mortality, a full necropsy and histopathological analysis of all major organs should be performed to identify the target organs of toxicity.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in MET-Addicted Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SNU-5 | Gastric Cancer | ~2 |
| MKN45 | Gastric Cancer | ~3 |
| Hs746T | Gastric Cancer | ~5 |
| SNU-620 | Gastric Cancer | ~10 |
| EBC-1 | Lung Cancer | ~25 |
| H1993 | Lung Cancer | ~43 |
| SNU-638 | Gastric Cancer | Not specified |
| HFE145 | Normal Gastric Epithelial | >10,000 |
Source: Adapted from Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| SNU-5 | Gastric Cancer | 3 | 5 days/week for 3 weeks | 24.47 |
| SNU-5 | Gastric Cancer | 30 | 5 days/week for 3 weeks | 89.49 |
| EBC-1 | Lung Cancer | 10 | 5 days/week for 3 weeks | 51.26 |
| EBC-1 | Lung Cancer | 30 | 5 days/week for 3 weeks | 77.85 |
| SNU-638 | Gastric Cancer | 10 | 5 days/week for 3 weeks | 65.31 |
| SNU-638 | Gastric Cancer | 30 | 5 days/week for 3 weeks | 78.68 |
Source: Adapted from Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer.
Experimental Protocols
Protocol 1: General In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent (e.g., BALB/c nude mice) and non-rodent species.
-
Group Allocation: Assign animals to cohorts of 3-5 animals per sex per group.
-
Dose Escalation: Start with a low dose of this compound and escalate in subsequent cohorts. A common starting dose could be based on in vitro efficacy data. Doses can be escalated using a modified Fibonacci sequence.
-
Administration: Administer this compound orally once daily for a predefined period (e.g., 14 or 28 days).
-
Monitoring:
-
Clinical Observations: Record clinical signs of toxicity at least twice daily. This includes changes in posture, activity, breathing, and any signs of pain or distress.
-
Body Weight: Measure body weight at least twice weekly.
-
Food Consumption: Monitor food consumption daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a body weight loss of more than 10-15%.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.
Protocol 2: Xenograft Efficacy Study with Toxicity Monitoring
-
Cell Implantation: Subcutaneously implant a relevant cancer cell line (e.g., SNU-5, EBC-1) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into vehicle control and this compound treatment groups.
-
Dosing: Administer this compound orally at various doses (e.g., 3, 10, 30 mg/kg) according to the desired schedule (e.g., daily, 5 days/week).
-
Toxicity Monitoring: Concurrently with efficacy measurements, monitor for signs of toxicity as described in the MTD protocol (clinical signs, body weight).
-
Efficacy Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Correlate efficacy with any observed toxicity.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Preclinical Toxicity Assessment Workflow.
References
Validation & Comparative
A Comparative Analysis of Tepotinib and ABN401 for the Treatment of MET-Amplified Tumors
For researchers and drug development professionals navigating the landscape of targeted therapies for MET-amplified cancers, a clear understanding of the available and emerging therapeutic agents is crucial. This guide provides a detailed, data-driven comparison of two prominent MET inhibitors: tepotinib, an approved therapy for certain MET-driven cancers, and ABN401, a clinical-stage inhibitor. This analysis is based on publicly available preclinical and clinical data to support informed research and development decisions.
Mechanism of Action
Both tepotinib and this compound are tyrosine kinase inhibitors (TKIs) that target the MET receptor. Dysregulation of the MET signaling pathway, often through gene amplification or mutation, is a known driver of tumorigenesis in various cancers.[1]
Tepotinib , a highly selective, ATP-competitive, type Ib MET inhibitor, effectively blocks MET phosphorylation and downstream signaling.[2][3] Its mechanism involves binding to the MET kinase domain, thereby deactivating the signaling pathway that, when constitutively active, promotes tumor cell proliferation, survival, and migration.[4]
This compound is also a selective c-MET TKI that functions by binding to the ATP-binding site of the MET kinase, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] Preclinical studies have shown its efficacy in MET-addicted cancer cells, including those with MET amplification.
Preclinical Efficacy in MET-Amplified Models
Preclinical studies in xenograft models provide foundational evidence for the antitumor activity of both agents in the context of MET amplification.
Tepotinib has demonstrated significant, dose-dependent antitumor activity in various MET-dependent tumor models. In preclinical models of non-small cell lung cancer (NSCLC) with MET amplification, tepotinib induced complete regression of both cell-line- and patient-derived xenografts. It has also shown the ability to overcome MET-amplification-mediated resistance to EGFR TKIs when used in combination.
This compound has shown potent antitumor activity in preclinical models with MET aberrations. In patient-derived xenograft (PDX) models with high MET amplification, this compound significantly suppressed tumor growth. For instance, in models with high MET copy numbers, this compound achieved tumor growth inhibition ranging from 99.11% to 109.1% at a dose of 30 mg/kg. It has also demonstrated efficacy in combination with erlotinib in a c-Met-amplified NSCLC PDX model, achieving approximately 90% tumor growth inhibition.
Clinical Efficacy in MET-Amplified Tumors
Clinical trial data provides the most relevant insights into the therapeutic potential of these inhibitors in patients.
Tepotinib Clinical Data
The Phase II VISION trial (NCT02864992) evaluated tepotinib in patients with advanced solid tumors harboring MET alterations. Cohort B of this study specifically enrolled patients with MET-amplified NSCLC, as detected by liquid biopsy.
| Tepotinib (VISION Trial - Cohort B) | Data |
| Patient Population | Advanced NSCLC with high-level MET amplification |
| Objective Response Rate (ORR) | 41.7% |
| First-line therapy | 71.4% |
| Second-line therapy | 27.3% |
| Third-line therapy | 33.3% |
| Median Duration of Response (mDOR) | 14.3 months |
| Median Progression-Free Survival (mPFS) | 7.0 months (in a broader MET amplification cohort) |
| Median Overall Survival (mOS) | 10.0 months (in a broader MET amplification cohort) |
In a separate Phase II study (KCSG AL19-17), tepotinib demonstrated a 70% ORR in patients with various solid cancers harboring MET amplification.
This compound Clinical Data
This compound is currently in earlier stages of clinical development. A Phase 1 dose-escalation study (NCT05541822) has been conducted in patients with advanced solid tumors, and a Phase 2 study is ongoing, primarily focusing on NSCLC with MET exon 14 skipping mutations. While specific data for a MET-amplified cohort is not as mature as for tepotinib, preliminary efficacy has been observed.
| This compound (Phase 1 Study) | Data |
| Patient Population | Advanced solid tumors (various types) |
| Objective Response Rate (ORR) | 2 partial responses observed in patients with NSCLC with c-MET overexpression |
| Disease Control Rate (DCR) | Not explicitly reported for a MET-amplified cohort |
It is important to note that the this compound Phase 1 data is from a dose-escalation study with a heterogeneous patient population, and direct comparison with the more mature data from tepotinib's dedicated MET amplification cohort should be made with caution.
Safety and Tolerability
Tepotinib
In the VISION trial, tepotinib was generally well-tolerated. The most common treatment-related adverse events (TRAEs) of any grade included peripheral edema, asthenia, transaminase elevation, and anorexia, which were mostly grade 1 or 2. In a broader safety analysis of tepotinib, treatment-related peripheral edema was the most common grade ≥3 toxicity, occurring in 7% of patients.
This compound
The Phase 1 study of this compound demonstrated a favorable safety profile. No drug-related grade ≥3 adverse events were observed, and the maximum tolerated dose was not reached at doses up to 1200 mg once daily. The most common TRAEs reported in the ongoing Phase 2 trial were nausea, vomiting, and diarrhea. Notably, peripheral edema was observed in 29.2% of patients (grade 1-2) with no grade 3 or greater events in the overall safety population.
Experimental Protocols
Tepotinib: VISION Trial (Cohort B) Methodology
-
Study Design : A Phase II, open-label, multicenter study.
-
Patient Selection : Patients with advanced or metastatic NSCLC with high-level MET amplification (gene copy number ≥2.5 as detected by a liquid biopsy assay) and an ECOG performance status of 0 or 1.
-
Treatment : Patients received 500 mg of tepotinib orally once daily.
-
Primary Endpoint : Objective response rate (ORR) as assessed by an independent review committee based on RECIST v1.1.
This compound: Phase 1 Dose-Escalation Study Methodology
-
Study Design : A first-in-human, Phase 1 dose-escalation study.
-
Patient Selection : Patients with advanced solid tumors.
-
Treatment : this compound was administered orally once daily in escalating dose cohorts (50, 100, 200, 400, 800, and 1200 mg) in 21-day cycles.
-
Primary Objective : To evaluate the safety and tolerability, and to determine the dose-limiting toxicity (DLT) and maximum tolerated dose (MTD).
-
Secondary Objectives : To assess pharmacokinetics, the recommended Phase 2 dose (RP2D), and preliminary efficacy using RECIST 1.1.
Visualizing the MET Signaling Pathway and Drug Action
The following diagrams illustrate the MET signaling pathway and the mechanism of action of MET inhibitors like tepotinib and this compound.
Caption: The MET signaling pathway is activated by HGF binding, leading to downstream signaling that promotes cell proliferation and survival.
Caption: Tepotinib and this compound inhibit MET signaling by blocking ATP binding to the kinase domain, thus preventing downstream pathway activation.
Conclusion
Both tepotinib and this compound have demonstrated promising activity against MET-amplified tumors. Tepotinib, with more mature clinical data from the VISION trial, has established clinical efficacy and a manageable safety profile in patients with MET-amplified NSCLC, leading to its approval for MET exon 14 skipping-mutated NSCLC and its recommendation for use in high-level MET amplification by the NCCN. This compound has shown a very favorable safety profile in its early clinical development and robust preclinical activity in MET-amplified models. The ongoing Phase 2 trial of this compound will be critical in further defining its efficacy in specific MET-altered patient populations.
For researchers and drug developers, the choice between these or other MET inhibitors may depend on the specific tumor type, the nature of the MET alteration, the line of therapy, and the evolving clinical data. Head-to-head comparative trials would be the definitive way to assess the relative efficacy and safety of these two agents. In the absence of such data, this guide provides a structured comparison based on the currently available evidence to aid in the strategic planning of future research and clinical development in the field of MET-targeted cancer therapy.
References
- 1. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound – ABION BIO [abionbio.com]
Synergistic Antitumor Effects of ABN401 in Combination with EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the amplification of the MET proto-oncogene. This guide provides a comprehensive comparison of the preclinical efficacy of ABN401, a selective c-MET inhibitor, when used in combination with EGFR inhibitors, summarizing key experimental data and methodologies to inform future research and drug development strategies.
Overcoming Resistance: The Rationale for Combining this compound and EGFR Inhibitors
EGFR-mutant NSCLC often develops resistance to EGFR TKIs through the activation of bypass signaling pathways, with MET amplification being a frequent culprit[1][2]. The MET receptor tyrosine kinase, when overactivated, can reactivate downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, rendering EGFR-targeted therapies ineffective. This compound is a potent and selective inhibitor of c-MET, binding to its ATP-binding site and inhibiting its kinase activity[3]. By co-targeting both EGFR and MET, the combination of this compound with an EGFR TKI aims to simultaneously block the primary oncogenic driver and the key resistance mechanism, leading to a synergistic antitumor effect.
Preclinical Evidence of Synergy: In Vitro and In Vivo Studies
Preclinical studies have demonstrated the synergistic potential of combining this compound with EGFR TKIs in NSCLC models harboring both EGFR mutations and MET amplification.
In Vitro Synergistic Cytotoxicity
A study evaluating the combination of this compound with an EGFR TKI in various NSCLC cell lines, including those with EGFR mutations (H820, HCC827) and MET amplification (H596, H1993, EBC-1), revealed significant synergistic cytotoxicity[1]. While cell lines with MET amplification alone were sensitive to this compound monotherapy, those with co-alterations in EGFR and MET showed a markedly enhanced response to the combination treatment. The combination index (CI), a quantitative measure of drug interaction, was less than 1 at certain concentrations, indicating a synergistic effect[1].
| Cell Line | Genetic Alterations | This compound Monotherapy Cytotoxicity | This compound + EGFR TKI Combination Cytotoxicity | Synergy (Combination Index) |
| H1993 | MET amplification | High | - | - |
| H596 | MET amplification | High | - | - |
| EBC-1 | MET amplification | High | - | - |
| H820 | EGFR mutation | Low | ~80% | < 1 at certain concentrations |
| HCC827 | EGFR mutation | Low | ~80% | < 1 at certain concentrations |
Table 1: In Vitro Cytotoxicity of this compound in Combination with an EGFR TKI in NSCLC Cell Lines. Data summarized from an abstract presented at an AACR conference.
In Vivo Tumor Growth Inhibition
The synergistic effect observed in vitro was further validated in in vivo patient-derived xenograft (PDX) models. In a PDX model with both MET and EGFR amplification, neither this compound nor the EGFR TKI alone resulted in significant tumor growth suppression. However, the combination of this compound and the EGFR TKI led to a significant reduction in tumor volume, demonstrating a potent in vivo synergistic antitumor effect.
Signaling Pathway Inhibition
The combination of this compound and an EGFR inhibitor leads to a more comprehensive blockade of downstream signaling pathways compared to either agent alone. This compound effectively inhibits the autophosphorylation of c-MET and its downstream signaling. The addition of an EGFR TKI ensures the concurrent inhibition of the EGFR pathway, preventing the reactivation of pro-survival signals.
Figure 1: Synergistic Inhibition of EGFR and c-MET Signaling Pathways. This diagram illustrates how the combination of an EGFR inhibitor and this compound blocks parallel signaling pathways, leading to a more effective shutdown of cancer cell proliferation and survival signals.
Experimental Protocols
While detailed protocols from the synergistic studies are not fully available in the public domain, the following methodologies are based on standard preclinical practices and information from related this compound studies.
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of NSCLC cell lines with known EGFR and MET status (e.g., H1993, H596, EBC-1, H820, HCC827) are used.
-
Treatment: Cells are treated with a dose-response matrix of this compound and an EGFR TKI (e.g., osimertinib, gefitinib, or erlotinib) for a specified period (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: IC50 values are calculated for each drug alone and in combination. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Tumor Implantation: NSCLC cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically.
-
Treatment Groups: Mice are randomized into four groups: vehicle control, this compound alone, EGFR TKI alone, and the combination of this compound and the EGFR TKI.
-
Drug Administration: this compound is typically administered orally. The EGFR TKI is administered according to its established preclinical dosing regimen.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Pharmacodynamic Analysis: Tumor samples can be collected to analyze the inhibition of p-MET, p-EGFR, and downstream signaling molecules via methods like Western blotting or immunohistochemistry.
References
ABN401 Combination Therapy Shines in Preclinical Cancer Models, Demonstrating Synergistic Anti-Tumor Activity
For Immediate Release
SEOUL, South Korea – New preclinical data on ABN401, a selective c-MET inhibitor, reveals its potent anti-tumor efficacy when used in combination with other targeted therapies in non-small cell lung cancer (NSCLC) models. Studies have demonstrated that this compound, in combination with both EGFR and KRAS inhibitors, leads to significantly enhanced tumor growth inhibition compared to monotherapy, offering promising new avenues for treating resistant and aggressive forms of lung cancer.
This compound is a novel small molecule inhibitor that targets the c-MET receptor tyrosine kinase, a key driver of tumor growth, proliferation, and metastasis in various cancers. Dysregulation of the c-MET pathway is also a known mechanism of acquired resistance to targeted therapies. The latest preclinical findings underscore the potential of this compound to overcome this resistance and improve therapeutic outcomes when combined with standard-of-care and emerging targeted agents.
This compound and EGFR Inhibitor Combination in c-MET Amplified NSCLC
In a key preclinical study, the combination of this compound with the first-generation EGFR tyrosine kinase inhibitor (TKI), erlotinib, was evaluated in a c-MET-amplified NSCLC patient-derived xenograft (PDX) model. This model is representative of tumors that have developed resistance to EGFR-targeted therapies through the amplification of the MET gene.
The combination therapy resulted in a remarkable 90% tumor growth inhibition , a substantial improvement over the efficacy of either agent alone. This synergistic effect suggests that dual inhibition of both c-MET and EGFR pathways can effectively overcome resistance and lead to more profound and durable anti-tumor responses.
Comparative Efficacy of this compound and Erlotinib Combination
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | - |
| This compound | 30 mg/kg | 75.8%[1] |
| Erlotinib | 25 mg/kg | 25.1%[1] |
| This compound + Erlotinib | 30 mg/kg + 25 mg/kg | 90.1% [1] |
This compound and KRAS G12C Inhibitor Combination in c-MET-altered NSCLC
Further expanding its therapeutic potential, this compound has shown synergistic anti-tumor effects when combined with sotorasib, a KRAS G12C inhibitor. This is particularly significant as KRAS mutations are among the most common and challenging oncogenic drivers to target. The co-occurrence of MET alterations in KRAS-mutated NSCLC presents a complex therapeutic challenge.
A 2023 study presented at the American Association for Cancer Research (AACR) Annual Meeting highlighted the efficacy of this combination in a c-MET-altered, KRAS G12C NSCLC PDX model. The findings from this study indicate that the dual blockade of c-MET and KRAS G12C signaling pathways could be a viable and effective treatment strategy for this patient population.[2]
This compound and Third-Generation EGFR-TKI in Resistant NSCLC
Building on the success of combining with first-generation EGFR inhibitors, this compound has also been investigated in combination with third-generation EGFR-TKIs. A presentation at the European Society for Medical Oncology (ESMO) Congress in 2022 detailed the effectiveness of this combination in preclinical models of MET-amplified and EGFR-mutant NSCLC with acquired resistance to third-generation EGFR-TKIs.[3] This highlights the potential of this compound to address the significant clinical challenge of acquired resistance to front-line targeted therapies.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and the general experimental workflow used in the preclinical evaluation of this compound combination therapies.
Caption: Targeted Signaling Pathways of this compound Combination Therapies.
Caption: General Experimental Workflow for Preclinical PDX Model Studies.
Experimental Protocols
This compound and Erlotinib Combination in a c-MET-Amplified NSCLC PDX Model
1. Patient-Derived Xenograft (PDX) Model:
-
The study utilized the LU0858 NSCLC PDX model, which harbors a c-MET gene amplification and an EGFR mutation. This model was established by implanting patient tumor tissue into immunodeficient mice.
2. Animal Husbandry:
-
BALB/c nude mice were used for tumor implantation.
-
Animals were maintained under specific pathogen-free conditions.
3. Study Design:
-
Mice bearing established LU0858 tumors were randomized into four treatment groups:
-
Vehicle control
-
This compound (30 mg/kg)
-
Erlotinib (25 mg/kg)
-
This compound (30 mg/kg) + Erlotinib (25 mg/kg)
-
4. Drug Administration:
-
This compound and erlotinib were administered orally, once daily, for the duration of the study.
5. Efficacy Evaluation:
-
Tumor volumes were measured regularly using calipers.
-
Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
6. Statistical Analysis:
-
Statistical significance of the differences in tumor growth between groups was determined using appropriate statistical tests.
This compound and Sotorasib Combination in a c-MET-altered KRAS G12C NSCLC Model (Protocol based on AACR Abstract)
1. Preclinical Model:
-
A patient-derived xenograft (PDX) model of NSCLC with co-occurring c-MET alteration and a KRAS G12C mutation was used.
2. In Vitro and In Vivo Studies:
-
The study involved both in vitro (cell-based) and in vivo (animal model) experiments to assess the efficacy of the combination.
3. Treatment Groups:
-
In vivo studies likely included the following treatment arms:
-
Vehicle control
-
This compound monotherapy
-
Sotorasib monotherapy
-
This compound + Sotorasib combination therapy
-
4. Efficacy Assessment:
-
The primary endpoint was the evaluation of the anti-tumor effect, likely measured by tumor growth inhibition in the PDX model. The study aimed to demonstrate a synergistic effect of the combination therapy.
(Note: Detailed protocols for the this compound + KRAS inhibitor and this compound + third-generation EGFR-TKI combinations are based on conference abstracts and further details would be available in the full posters or subsequent publications.)
The promising results from these preclinical studies provide a strong rationale for the continued clinical development of this compound in combination with other targeted therapies for the treatment of NSCLC. These findings highlight the potential of this compound to address key mechanisms of drug resistance and improve outcomes for patients with difficult-to-treat lung cancers.
References
Validating ABN401 Efficacy: A Comparative Guide Using CRISPR-Cas9 Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ABN401, a selective c-MET inhibitor, with other available alternatives for the treatment of cancers with c-MET dysregulation, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. The efficacy of this compound is further explored through the lens of CRISPR-Cas9 genetic models, a powerful tool for validating drug-target engagement and predicting therapeutic response.
Introduction to this compound and the c-MET Signaling Pathway
This compound is an orally bioavailable, highly selective small molecule inhibitor that targets the c-MET receptor tyrosine kinase.[1][2] c-MET and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, but their aberrant activation can drive tumor growth, proliferation, survival, invasion, and metastasis.[3] this compound functions by binding to the ATP-binding site of the c-MET kinase domain, thereby inhibiting its phosphorylation and disrupting downstream signaling cascades.[2] Key downstream pathways affected include the PI3K/AKT and RAS/MAPK pathways.[1]
The primary focus for this compound's therapeutic application is in cancers with specific c-MET alterations, most notably MET exon 14 skipping mutations, which are found in approximately 3-4% of NSCLC cases. These mutations lead to a dysfunctional c-MET protein with prolonged signaling activity, making it a prime target for inhibition.
c-MET Signaling Pathway
References
A Head-to-Head Comparison of ABN401 and Savolitinib: Potent and Selective MET Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), have emerged as critical targets in oncology. Dysregulation of the HGF/c-MET signaling pathway is implicated in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma. This has spurred the development of targeted therapies aimed at inhibiting this pathway. Among the promising candidates are ABN401 and savolitinib, two orally bioavailable and highly selective c-MET inhibitors. This guide provides a comprehensive head-to-head comparison of these two agents, supported by preclinical and clinical data to inform research and drug development decisions.
Mechanism of Action and Signaling Pathway
Both this compound and savolitinib are ATP-competitive inhibitors of the c-MET tyrosine kinase.[1][2] They function by binding to the ATP-binding site within the kinase domain of the c-MET receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] This blockade disrupts key cellular processes that are hijacked by cancer cells, including proliferation, survival, migration, and invasion.[3]
The HGF/c-MET signaling pathway, which both drugs inhibit, is a crucial regulator of normal cellular functions that becomes aberrantly activated in cancer through mechanisms such as MET gene amplification, overexpression, or mutations like MET exon 14 skipping.
Preclinical Data Comparison
Both this compound and savolitinib have demonstrated potent and selective inhibition of c-MET in preclinical studies.
| Parameter | This compound | Savolitinib |
| Target | c-MET Tyrosine Kinase | c-MET Tyrosine Kinase |
| Binding Mode | ATP-competitive | ATP-competitive |
| Selectivity | Highly selective for MET over a panel of 571 kinases. | Highly selective for c-MET (IC50 <5 nM), with over 650-fold selectivity against a panel of 265 kinases. |
| In Vitro Potency | IC50 of 10 nM. | IC50 of 5 nM for c-Met and 3 nM for p-Met. |
| Cell-based Activity | Showed >90% cytotoxicity in MET-addicted cancer cells. | Demonstrates anti-proliferative activity in MET-dependent cancer cell lines. |
| In Vivo Efficacy | Demonstrated significant dose-dependent tumor growth inhibition in xenograft models of MET-addicted gastric and lung cancer. | Showed dose-dependent tumor growth inhibition in xenograft models of gastric and lung cancer with MET amplification. |
Clinical Data Comparison
Both this compound and savolitinib have undergone clinical evaluation, primarily in patients with advanced solid tumors, with a focus on NSCLC harboring MET alterations.
This compound Clinical Development
This compound is currently in Phase 2 clinical trials. A Phase 1 dose-escalation study established a recommended Phase 2 dose (RP2D) and demonstrated a favorable safety profile with preliminary signs of anti-tumor activity.
Key Phase 1/2 Data for this compound in NSCLC with MET Exon 14 Skipping:
| Trial Phase | Dose | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) |
| Phase 1 (Expansion Cohort) | 800 mg QD | 2 out of 4 patients with METex14 skipping showed a partial response. | No Grade 3 or higher treatment-related adverse events reported in the dose-escalation study. |
| Phase 2 (Interim Data) | 800 mg QD | 75% (6/8) in treatment-naïve patients; 52.9% (9/17) in the overall evaluable population. | 8.3% of patients experienced Grade ≥3 treatment-related adverse events. |
Savolitinib Clinical Development
Savolitinib has a more extensive clinical development history, with data from Phase 1, 2, and 3 trials. It has been investigated as both a monotherapy and in combination with other targeted agents, such as the EGFR inhibitor osimertinib.
Key Clinical Data for Savolitinib:
| Trial | Phase | Indication | Treatment | ORR | Median Progression-Free Survival (PFS) |
| NCT02897479 | 2 | METex14+ NSCLC | Monotherapy | 47.5% | 6.8 months |
| TATTON (Part A) | 1b | EGFRm, MET-amplified NSCLC (post-EGFR TKI) | + Osimertinib | 44% | Not Reported |
| SACHI | 3 | EGFRm, MET-amplified NSCLC (post-EGFR TKI) | + Osimertinib | 58% | 8.2 months |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the development of this compound and savolitinib.
In Vitro Kinase Selectivity Profiling (Representative Protocol)
References
- 1. ascopubs.org [ascopubs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Once-daily savolitinib in Chinese patients with pulmonary sarcomatoid carcinomas and other non-small-cell lung cancers harbouring MET exon 14 skipping alterations: a multicentre, single-arm, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
ABN401: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
ABN401 is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] In the landscape of targeted cancer therapies, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with other tyrosine kinases, supported by experimental data.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile of this compound was performed against a panel of 571 kinases, which included 369 wildtype and 202 mutant kinases.[1] The results underscore the high selectivity of this compound for its primary target, c-MET.
At a concentration of 1 µM, this compound demonstrated 98% inhibition of MET kinase activity.[1] Notably, minimal cross-reactivity was observed with other kinases. The only other kinases to show significant inhibition were CLK1 and CLK4, with 37% and 45% inhibition, respectively.[1] The IC50 value of this compound for c-MET is 10 nM. This high degree of selectivity suggests a favorable safety profile with a lower likelihood of off-target toxicities.
| Target Kinase | Percent Inhibition (at 1 µM this compound) | IC50 (nM) | Kinase Family |
| MET | 98% | 10 | Tyrosine Kinase |
| CLK1 | 37% | Not Reported | CMGC |
| CLK4 | 45% | Not Reported | CMGC |
Mechanism of Action and Signaling Pathway
This compound functions by binding to the ATP-binding site of the MET tyrosine kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. Dysregulation of the HGF/c-MET signaling axis is implicated in various aspects of tumorigenesis, including cell proliferation, survival, migration, and invasion. By selectively inhibiting c-MET, this compound effectively abrogates these oncogenic signals.
References
Validating ABN401's On-Target Efficacy Through Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ABN401, a selective c-MET inhibitor, with alternative therapeutic strategies. It focuses on the critical aspect of confirming on-target effects using knockout models, a gold-standard for target validation in drug development. Detailed experimental protocols and supporting data are presented to aid researchers in evaluating and potentially replicating key validation experiments.
Executive Summary
This compound is an orally bioavailable, highly selective inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through mutations, amplification, or overexpression, is a known driver in various cancers, making it a prime therapeutic target.[2][3][4][5] this compound has demonstrated promising anti-tumor activity in preclinical and clinical settings. This guide outlines a robust framework for validating the on-target activity of this compound, primarily through the use of knockout models, and compares its efficacy with other c-MET targeted therapies.
This compound and the c-MET Signaling Pathway
This compound functions by binding to the ATP-binding site of the c-MET kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways. The c-MET pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular signals that regulate cell proliferation, survival, migration, and invasion. Key downstream pathways include the RAS/MAPK, PI3K/AKT, and STAT signaling axes.
Figure 1: Simplified c-MET signaling pathway and the inhibitory action of this compound.
Confirming On-Target Effects using CRISPR-Cas9 Knockout Models
To definitively attribute the anti-tumor effects of this compound to its inhibition of c-MET, a knockout (KO) model is the ideal tool. By comparing the drug's effect on cancer cells with and without the c-MET gene, researchers can eliminate the possibility of off-target effects.
Figure 2: Experimental workflow for validating this compound on-target effects using a c-MET knockout model.
Quantitative Data Comparison
The following table summarizes the efficacy of this compound in various preclinical and clinical settings, providing a benchmark for comparison with other c-MET inhibitors.
| Model System | Metric | This compound | Alternative c-MET Inhibitor (e.g., Capmatinib) | Reference |
| MET-addicted Cancer Cell Lines (e.g., Hs746T, EBC-1) | IC50 (nM) | < 10 | 5-20 | |
| Xenograft Models (MET-amplified) | Tumor Growth Inhibition (%) | > 90% | Variable, often dose-dependent | |
| Phase I/II Clinical Trial (NSCLC with METex14) | Objective Response Rate (ORR) | 52.9% (evaluable population) | 41-68% | |
| Phase I/II Clinical Trial (NSCLC with METex14) | Treatment-Related Adverse Events (Grade ≥3) | 8.3% | 25-45% |
Detailed Experimental Protocols
Generation of c-MET Knockout Cell Lines via CRISPR-Cas9
-
gRNA Design and Cloning: Design and clone two to three unique guide RNAs (gRNAs) targeting early exons of the c-MET gene into a Cas9-expressing vector.
-
Transfection: Transfect the c-MET expressing cancer cell line (e.g., A549, U-87 MG) with the gRNA-Cas9 plasmids.
-
Single-Cell Sorting: Two to three days post-transfection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Screening and Validation: Expand the clones and screen for c-MET knockout by Western blot and Sanger sequencing of the targeted genomic region. Select a validated knockout clone and a wild-type clone for subsequent experiments.
Western Blot for c-MET Pathway Inhibition
-
Cell Lysis: Plate wild-type and c-MET KO cells and treat with varying concentrations of this compound for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total c-MET, phospho-c-MET (Tyr1234/1235), total ERK, phospho-ERK, total AKT, and phospho-AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 wild-type and c-MET KO cancer cells into the flanks of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach an average volume of 100-150 mm³. Randomize mice into vehicle control and this compound treatment groups.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule.
-
Tumor Measurement and Analysis: Measure tumor volume twice weekly. At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
Conclusion
The use of knockout models provides the most definitive evidence for the on-target activity of a therapeutic agent. The experimental framework outlined in this guide, combined with the presented comparative data, demonstrates a robust approach to validating the efficacy and specificity of this compound as a c-MET inhibitor. The favorable safety profile and promising efficacy of this compound in clinical trials, particularly in patients with MET exon 14 skipping mutations, underscore its potential as a valuable targeted therapy. Further investigations using knockout models will continue to strengthen the understanding of its mechanism of action and solidify its position in the landscape of c-MET targeted cancer therapies.
References
- 1. In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – ABION BIO [abionbio.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.foxchase.org [profiles.foxchase.org]
A Comparative Safety Analysis of ABN401 Against Other MET Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of ABN401, a novel c-MET tyrosine kinase inhibitor, with other approved and investigational MET inhibitors for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with MET exon 14 skipping mutations. The information is compiled from publicly available clinical trial data and scientific publications.
Executive Summary
This compound has demonstrated a favorable safety profile in early-phase clinical trials, characterized by a low incidence of severe treatment-related adverse events (TRAEs) and no treatment discontinuations due to such events. The most common TRAEs associated with this compound are gastrointestinal in nature, including nausea, vomiting, and diarrhea, which are generally mild to moderate in severity. In comparison to other MET inhibitors such as capmatinib, tepotinib, and savolitinib, this compound appears to have a competitive safety profile, particularly concerning the rates of grade ≥3 adverse events and treatment discontinuations. This guide will delve into a detailed comparative analysis of these safety profiles, supported by quantitative data and experimental methodologies.
Data Presentation: Comparative Safety Profiles
The following tables summarize the key safety data for this compound and its primary competitors. Data is sourced from publicly reported clinical trial results.
Table 1: Overview of Treatment-Related Adverse Events (TRAEs)
| Drug | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs (%) | Treatment Discontinuation due to TRAEs (%) |
| This compound | Nausea, Vomiting, Diarrhea, Peripheral Edema[1][2][3] | 8.3%[1][2] | 0% |
| Capmatinib | Peripheral Edema, Nausea, Fatigue, Vomiting, Dyspnea, Decreased Appetite | 17.8% (Grade 3 to 4) | 16% |
| Tepotinib | Edema, Nausea, Fatigue, Musculoskeletal Pain, Diarrhea, Dyspnea, Rash, Decreased Appetite | 36.1% | 15.7% |
| Savolitinib | Nausea, Peripheral Edema, Alanine Aminotransferase Increased, Aspartate Aminotransferase Increased, Vomiting | 41.4% | 14.3% |
Table 2: Specific Adverse Events of Interest
| Drug | Peripheral Edema (Any Grade, %) | Nausea (Any Grade, %) | Diarrhea (Any Grade, %) | Vomiting (Any Grade, %) |
| This compound | 29.2% | 70.8% | 33.3% | 29.2% |
| Capmatinib | 52% | 44% | Not specified | 28% |
| Tepotinib | 81% | 31% | 29% | Not specified |
| Savolitinib | 38% | 41% | Not specified | 21% |
Experimental Protocols
The safety data presented is primarily derived from Phase I and Phase II clinical trials. The general methodologies for these trials are outlined below.
General Clinical Trial Design for MET Inhibitors
The clinical trials for this compound, capmatinib, tepotinib, and savolitinib generally follow a standard design for targeted cancer therapies.
-
Phase I (Dose Escalation and Expansion): The primary objectives are to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D), and to evaluate the overall safety and tolerability of the drug. Patients with advanced solid tumors, often with MET dysregulation, are enrolled in cohorts with escalating doses of the investigational drug. Safety is continuously monitored, and dose-limiting toxicities (DLTs) are recorded.
-
Phase II (Efficacy and Safety in Specific Populations): Once the RP2D is established, the drug is evaluated in a larger group of patients with a specific cancer type and molecular alteration (e.g., NSCLC with MET exon 14 skipping). The primary endpoint is typically the overall response rate (ORR), with secondary endpoints including duration of response (DOR), progression-free survival (PFS), and a more comprehensive assessment of the safety profile.
Safety Assessment Methodology
Adverse events (AEs) are systematically collected, graded, and attributed to the study drug by investigators. The grading of AEs is standardized using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) . The CTCAE provides a five-point scale for grading the severity of AEs:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Safety assessments in these trials typically include:
-
Regular monitoring of vital signs.
-
Physical examinations.
-
Electrocardiograms (ECGs).
-
Comprehensive laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Evaluation of all reported AEs by investigators.
Mandatory Visualization
c-MET Signaling Pathway
The following diagram illustrates the simplified c-MET signaling pathway, which is the target of this compound and its competitors. Dysregulation of this pathway can lead to cancer cell proliferation, survival, and metastasis.
Clinical Trial Workflow for Kinase Inhibitors
This diagram outlines the typical workflow of a clinical trial for a tyrosine kinase inhibitor like this compound, from patient screening to data analysis.
Conclusion
This compound emerges as a promising c-MET inhibitor with a manageable safety profile in early clinical development. The predominant adverse events are gastrointestinal and generally of low grade. When compared to other approved MET inhibitors, this compound shows a lower incidence of high-grade treatment-related adverse events and, notably, no treatment discontinuations due to these events in the reported data. This favorable safety profile suggests that this compound could be a valuable addition to the therapeutic landscape for NSCLC patients with MET alterations. Further investigation in larger, comparative trials will be crucial to definitively establish its safety and efficacy relative to existing treatments.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling ABN401
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling investigational compounds like ABN401. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound is a potent and selective c-MET inhibitor currently under investigation in clinical trials for the treatment of solid tumors, including non-small cell lung cancer.[1][2] While comprehensive long-term hazard data is not yet available, information from clinical trials provides insight into its potential biological effects.
Potential Hazards and Health Effects
Data from clinical trials have indicated several treatment-related adverse events. While these are observed in a clinical setting, they provide valuable information for laboratory safety assessments.
| Adverse Event | Grade 1-2 Incidence | Grade ≥3 Incidence |
| Nausea | 70.8% | Not Reported |
| Diarrhea | 33.3% | Not Reported |
| Vomiting | 29.2% | Not Reported |
| Peripheral Edema | 29.2% | 0% |
| Other Treatment-Related Adverse Events | Not specified | 8.3% |
| Data from a Phase 2 trial of this compound.[3] |
Given that this compound is an active pharmacological agent, it should be handled with care to avoid accidental exposure. The primary routes of exposure in a laboratory setting are inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Double-gloving is recommended when handling concentrated solutions or performing tasks with a higher risk of splashing. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | A buttoned, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Recommended when handling the powdered form of this compound or when there is a potential for aerosol generation. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict workflow is essential for the safe handling and disposal of this compound.
Safe handling workflow for this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Always work in a designated area, such as a chemical fume hood or a ventilated balance enclosure, especially when handling the powdered form of this compound.
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
-
Handling:
-
When weighing the solid compound, use a ventilated balance enclosure to prevent inhalation of airborne particles.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and excess solutions, should be considered hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof, and chemically resistant containers for collecting this compound waste.
-
Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash. For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of themselves and their colleagues.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
